Desfuroylceftiofur
Description
Structure
2D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCOWCNESRWSM-RWFJUVPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904250 | |
| Record name | Desfuroylceftiofur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120882-22-6 | |
| Record name | Desfuroylceftiofur | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120882226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desfuroylceftiofur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Desfuroylceftiofur: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desfuroylceftiofur is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic used exclusively in veterinary medicine.[1][2] Ceftiofur is rapidly metabolized to this compound in animals, and this metabolite is responsible for the therapeutic efficacy of the parent drug.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, antibacterial activity, and the mechanisms by which bacteria develop resistance. Detailed experimental protocols and quantitative data are presented to support researchers in the field of antimicrobial drug development and infectious disease.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[4][5] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, a complex polymer of sugars and amino acids. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[1]
This compound mimics the D-alanyl-D-alanine residue of the peptidoglycan precursor and acts as a suicide inhibitor of PBPs. It forms a stable, covalent acyl-enzyme complex with the PBP, rendering the enzyme inactive.[1] This inactivation prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall. In the hypotonic environment of the host, this structural failure results in cell lysis and bacterial death.
dot
References
- 1. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ceftiofur - Wikipedia [en.wikipedia.org]
- 3. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
Desfuroylceftiofur chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desfuroylceftiofur is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic used exclusively in veterinary medicine. Following administration, ceftiofur is rapidly metabolized to this compound, which retains the essential β-lactam ring responsible for its antibacterial activity. This guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, metabolic pathways, and analytical methodologies related to this compound. Detailed experimental protocols for its generation and quantification, along with visualizations of its metabolic and potential signaling pathways, are presented to support further research and development in the field of veterinary antimicrobial therapy.
Chemical Structure and Identifiers
This compound is characterized by a β-lactam ring fused to a dihydrothiazine ring, a core structure of cephalosporins, with an aminothiazole side chain.
| Identifier | Value |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(mercaptomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2] |
| CAS Number | 120882-22-6[1][2] |
| Molecular Formula | C₁₄H₁₅N₅O₅S₃[1][2] |
| SMILES | CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O[2] |
| InChI | InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1[1][2] |
| InChIKey | OITCOWCNESRWSM-GHXIOONMSA-N[1][3] |
Physicochemical and Biological Properties
Physicochemical Properties
| Property | Value |
| Molecular Weight | 429.5 g/mol [1][2] |
| Appearance | Off-white to white solid |
| Melting Point | >200°C (decomposes)[4] |
| Solubility | Slightly soluble in DMSO and Methanol[1][5] |
| pKa | Data not readily available |
| λmax | 236 nm[1] |
Biological Properties
This compound is a potent antibiotic against a broad spectrum of Gram-positive and Gram-negative bacteria.[6] Its mechanism of action is consistent with that of other β-lactam antibiotics, involving the inhibition of bacterial cell wall synthesis.[7] Specifically, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7] This disruption of the cell wall integrity leads to cell lysis and bacterial death.
The antimicrobial activity of this compound is comparable to its parent compound, ceftiofur, against many veterinary pathogens. It is particularly active against isolates of Pasteurella spp., Haemophilus somnus, Salmonella spp., and Escherichia coli.[8]
Metabolism and Pharmacokinetics
Ceftiofur is rapidly metabolized in animals to this compound through the cleavage of the thioester bond by esterases found in tissues such as the liver and kidneys.[1][7] this compound is the primary active metabolite and is further metabolized to various disulfide conjugates, including this compound cysteine disulfide.[7]
Potential Signaling Pathway Involvement
While research directly on this compound's immunomodulatory effects is limited, studies on its parent compound, ceftiofur, suggest an inhibitory effect on pro-inflammatory cytokine secretion. This is thought to occur through the inhibition of the NF-κB and MAPK signaling pathways. As the active metabolite, this compound is likely the key mediator of these effects.
Experimental Protocols
Generation of this compound from Ceftiofur for Analytical Standards
This protocol describes the conversion of ceftiofur and its metabolites to this compound for quantification.
Materials:
-
Plasma sample containing ceftiofur
-
0.4% Dithioerythritol (DTE) in borate buffer
-
Water bath at 50°C
-
Centrifuge
Procedure:
-
To 100 µL of plasma, add 7 mL of 0.4% DTE in borate buffer.[9]
-
Incubate the mixture in a 50°C water bath for 15 minutes.[9]
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitates. The supernatant contains this compound.
Derivatization of this compound to this compound Acetamide for HPLC Analysis
Due to the instability of this compound, it is often derivatized to the more stable this compound acetamide for accurate quantification by HPLC.[7]
Materials:
-
Supernatant containing this compound from the previous protocol
-
Iodoacetamide buffer
-
Solid Phase Extraction (SPE) C18 cartridge
-
Methanol
-
HPLC system with UV or MS/MS detection
Procedure:
-
To the supernatant containing this compound, add 1.5 mL of iodoacetamide buffer.[9]
-
Allow the reaction to proceed in the dark for 30 minutes.[9]
-
Load the reaction mixture onto a pre-conditioned C18 SPE cartridge.[9]
-
Wash the cartridge with an appropriate buffer (e.g., 0.1 M ammonium acetate).[9]
-
Elute the this compound acetamide with methanol.[9]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
Conclusion
This compound is a critical molecule in the efficacy of ceftiofur-based veterinary therapies. A thorough understanding of its chemical and biological properties is essential for the development of new antimicrobial agents and for ensuring the responsible use of existing drugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field. Future investigations could focus on the specific interactions of this compound with bacterial penicillin-binding proteins and further elucidate its immunomodulatory effects to optimize its therapeutic potential.
References
- 1. fao.org [fao.org]
- 2. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]
- 3. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 7. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]
- 8. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trace.tennessee.edu [trace.tennessee.edu]
In Vitro Activity of Desfuroylceftiofur Against Veterinary Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in various animal species.[1][2] Upon administration, ceftiofur is rapidly metabolized to its primary active metabolite, desfuroylceftiofur.[1][2][3][4] this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3][4] This technical guide provides an in-depth overview of the in vitro activity of this compound against key veterinary pathogens, presenting quantitative data, detailed experimental protocols, and a summary of its mechanism of action.
Mechanism of Action
Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[5] It achieves this by covalently binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5] The disruption of peptidoglycan, a critical component for the structural integrity of the bacterial cell wall, ultimately leads to cell lysis and bacterial death.[5]
Quantitative In Vitro Susceptibility Data
The in vitro potency of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of this compound against a range of significant veterinary pathogens.
Table 1: In Vitro Activity of this compound against Gram-Negative Veterinary Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Actinobacillus pleuropneumoniae | 539 (in total for all species tested) | 0.0078 | 0.015 | Not Specified |
| Pasteurella spp. | 539 (in total for all species tested) | 0.0078 | 0.015 | Not Specified |
| Haemophilus somnus | 539 (in total for all species tested) | 0.0078 | 0.015 | Not Specified |
| Salmonella spp. | 539 (in total for all species tested) | 0.5 | 1.0 | Not Specified |
| Escherichia coli | 539 (in total for all species tested) | 0.5 | 1.0 | Not Specified |
Data sourced from a study evaluating 539 veterinary isolates.[6][7]
Table 2: In Vitro Activity of this compound against Gram-Positive Veterinary Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococci | 539 (in total for all species tested) | 2.0 | 4.0 - 8.0 | Not Specified |
| Streptococcus suis | 539 (in total for all species tested) | 0.015 | 0.03 | Not Specified |
| Bovine and Equine Streptococci | 539 (in total for all species tested) | 0.015 | 0.03 | Not Specified |
Data sourced from a study evaluating 539 veterinary isolates.[6][7]
Experimental Protocols
The determination of in vitro susceptibility of veterinary pathogens to this compound generally follows standardized methods to ensure reproducibility and accuracy. The most common methodology is broth microdilution, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Broth Microdilution Method for MIC Determination
-
Isolate Preparation: Bacterial isolates from clinical cases are grown overnight on an appropriate agar medium, such as blood agar.[11]
-
Inoculum Standardization: A single colony is then used to prepare a bacterial suspension in a sterile liquid medium (e.g., phosphate-buffered saline). The suspension is adjusted to a 0.5 McFarland turbidity standard.[11] This standardized suspension is further diluted to achieve a target final inoculum concentration in the test wells.[11]
-
Antimicrobial Dilution Series: A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth within a 96-well microtiter plate.[11] The concentration range tested typically spans from 0.03 to 32 µg/mL.[11]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[11] A control well containing only the broth and the bacterial suspension (with no antibiotic) is included to ensure bacterial viability.[11] The plates are then incubated at 37°C for 18-24 hours.[9][11]
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9][11]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for determining its in vitro activity.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound demonstrates significant in vitro activity against a wide array of clinically important veterinary pathogens. Its potent inhibition of bacterial cell wall synthesis makes it an effective therapeutic agent. The standardized methodologies for susceptibility testing, such as the broth microdilution method outlined by CLSI, are crucial for generating reliable and comparable data to guide clinical decision-making and monitor for the emergence of resistance. This technical guide provides a foundational understanding of the in vitro characteristics of this compound for researchers and professionals in the field of veterinary drug development.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Ceftiofur - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]
- 6. In vitro activity of ceftiofur and its primary metabolite, this compound, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, pirlimycin, premafloxacin, and spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wvdl.wisc.edu [wvdl.wisc.edu]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]
The Biotransformation of Ceftiofur to Desfuroylceftiofur: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftiofur, a third-generation cephalosporin antibiotic utilized exclusively in veterinary medicine, undergoes rapid and extensive biotransformation following administration. The primary metabolic pathway involves the cleavage of a thioester bond, resulting in the formation of its principal and microbiologically active metabolite, desfuroylceftiofur. This guide provides a comprehensive overview of this critical biotransformation process, detailing the metabolic pathways, enzymatic catalysis, and subsequent reactions. It includes a summary of quantitative data, detailed experimental protocols for analysis, and visualizations of the metabolic and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Ceftiofur is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains.[1][2] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[3][4] Upon parenteral administration, ceftiofur is quickly metabolized, with its thioester bond being cleaved to yield this compound (DFC) and furoic acid.[1][5][6] DFC retains the intact β-lactam ring, which is crucial for its antimicrobial activity, making it the primary contributor to the therapeutic effect of the parent drug.[7][8][9] Understanding the conversion of ceftiofur to DFC is paramount for pharmacokinetic and pharmacodynamic modeling, residue analysis, and the development of new drug formulations.
The Biotransformation Pathway
The metabolic conversion of ceftiofur to this compound is a rapid enzymatic process.
-
Initial Cleavage: The biotransformation is initiated by the hydrolytic cleavage of the thioester bond in the ceftiofur molecule.[5][10] This reaction is catalyzed by esterase enzymes.[11]
-
Formation of Primary Metabolites: This cleavage results in the formation of two primary metabolites: this compound (DFC) and furoic acid.[3][5]
-
Further Metabolism and Conjugation of DFC: Following its formation, DFC is highly reactive and can undergo several subsequent reactions:
-
Protein Binding: DFC rapidly and reversibly binds to macromolecules, particularly plasma proteins like albumin.[11][12][13]
-
Disulfide Conjugation: DFC can form disulfide conjugates with endogenous thiol-containing molecules such as cysteine and glutathione, leading to the formation of this compound cysteine disulfide (DCCD) and DFC-glutathione disulfide.[5][11] DCCD has been identified as a major unbound metabolite in tissues like the kidney.[3]
-
Dimerization: DFC can also form a dimer, 3,3'-desfuroylceftiofur disulfide (3,3'-DFD).[12][14]
-
The primary biotransformation pathway is illustrated in the diagram below.
Quantitative Data
The pharmacokinetics of ceftiofur and its metabolites have been studied in various animal species. The data presented below summarizes key pharmacokinetic parameters and the in vitro activity of ceftiofur and its metabolites.
Table 1: Pharmacokinetic Parameters of Ceftiofur and its Metabolites (Measured as this compound Acetamide)
| Species | Formulation | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | T½ (h) | Reference |
| Neonatal Foals | Ceftiofur Sodium | 5 mg/kg | IV | - | - | 86.4 ± 8.5 | 5.82 ± 1.00 | [15] |
| Neonatal Foals | Ceftiofur Sodium | 5 mg/kg | SC | 13 ± 1.9 | 0.75 ± 0.4 | 91 ± 22 | 5.55 ± 0.81 | [15] |
| Neonatal Foals | Ceftiofur Crystalline Free Acid | 6.6 mg/kg | SC | 2.52 ± 0.35 | 11.33 ± 1.63 | 139.53 ± 22.63 | 39.7 ± 14.7 | [15] |
| Horses | Ceftiofur Sodium | 2.2 mg/kg | IM | 5.29 | 1.2 | - | - | [16] |
| Horses | Ceftiofur Sodium | 2.2 mg/kg | SC | 3.65 | 2.0 | - | - | [16] |
| Horses | Ceftiofur Sodium | 2.2 mg/kg | IV | 13.90 | 0.05 | - | - | [16] |
| Weanling Foals | Ceftiofur Sodium | 2.2 mg/kg | IM | 6.15 ± 0.75 | - | 37.63 ± 4.01 | - | [17] |
| Weanling Foals | Ceftiofur Sodium (Nebulized) | 2.2 mg/kg | - | 0.15 ± 0.12 | - | 1.26 ± 0.96 | - | [17] |
| Cattle | Ceftiofur HCl | 1.1 mg/kg | IM | 1.91 ± 0.35 | 1.10 ± 0.42 | 12.31 ± 2.65 | 10.38 ± 2.87 | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve; T½: Elimination half-life.
Table 2: In Vitro Antimicrobial Activity (MIC90 in µg/mL) of Ceftiofur and this compound
| Organism | Ceftiofur (MIC90) | This compound (MIC90) | Reference |
| Actinobacillus pleuropneumoniae | 0.0078 | 0.015 | [18][19] |
| Pasteurella multocida | ≤0.03 | ≤0.03 | [18] |
| Haemophilus somnus | ≤0.03 | ≤0.03 | [18] |
| Salmonella choleraesuis | 1.0 | 2.0 | [18] |
| Escherichia coli | 2.0 | 2.0 | [18] |
| Staphylococcus aureus | 1.0 | 8.0 | [12][18] |
| Staphylococcus hyicus | 1.0 | 4.0 | [12] |
| Streptococcus suis | 0.13 - 0.25 | 0.25 | [12][18] |
| Streptococcus uberis | 0.03 | 0.5 | [12] |
| Streptococcus dysgalactiae | <0.0039 | 0.03 | [12] |
| Streptococcus zooepidemicus | <0.0019 | 0.03 | [12] |
| Streptococcus equi | <0.0019 | 0.03 | [12] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
The quantification of ceftiofur and its this compound-related metabolites in biological matrices typically requires a derivatization step to a stable common analyte, this compound acetamide (DCA), prior to chromatographic analysis.
Sample Preparation and Derivatization for HPLC Analysis
This protocol is a generalized procedure based on methodologies described in the literature.[5][6][7][20][21][22]
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, serum, tissue homogenate) and store frozen at -20°C or below until analysis.
-
Thioester and Disulfide Bond Cleavage:
-
To a known volume of sample (e.g., 100-500 µL of plasma), add an internal standard if used (e.g., cefotaxime).[20]
-
Add a solution of a reducing agent, typically 0.4% dithioerythritol (DTE) in a borate buffer, to cleave the thioester bond of ceftiofur and the disulfide bonds of DFC conjugates, converting all related metabolites to DFC.[7][20]
-
Incubate the mixture in a water bath at 50°C for approximately 15 minutes.[7][20]
-
-
Derivatization to this compound Acetamide (DCA):
-
Extraction and Clean-up:
-
For plasma or serum, a protein precipitation step may be performed using an appropriate solvent (e.g., acetonitrile).[6]
-
For tissue samples or complex matrices, a solid-phase extraction (SPE) step is often employed for sample clean-up and concentration of the analyte. C18 cartridges are commonly used.[13][23]
-
Elute the DCA from the SPE cartridge with a suitable solvent (e.g., 50% acetonitrile in water).[24]
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase used for HPLC analysis.
-
Filter the final solution through a 0.2 µm membrane filter before injection into the HPLC system.[24]
-
HPLC-UV and LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used for separation.[20]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic phase (e.g., 0.1% trifluoroacetic acid or formic acid in acetonitrile).[20][25]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[20]
-
-
Detection:
The general workflow for the analytical determination is depicted below.
Conclusion
The biotransformation of ceftiofur to its active metabolite, this compound, is a rapid and pivotal process that dictates the pharmacokinetic and pharmacodynamic properties of the drug. A thorough understanding of this metabolic pathway and the subsequent reactions of DFC is essential for the effective and safe use of ceftiofur in veterinary medicine. The analytical methods outlined, which rely on a derivatization step to a common analyte, are crucial for accurate quantification in various biological matrices, supporting both clinical research and regulatory monitoring. This guide provides a foundational resource for professionals engaged in the study and development of ceftiofur and related antimicrobial agents.
References
- 1. fao.org [fao.org]
- 2. Ceftiofur - Wikipedia [en.wikipedia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 6. Determination of ceftiofur in bovine plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actavet.org [actavet.org]
- 8. Pharmacokinetics of ceftiofur in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ars.usda.gov [ars.usda.gov]
- 11. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]
- 13. studenttheses.uu.nl [studenttheses.uu.nl]
- 14. Determination of ceftiofur and its metabolite this compound in bovine serum and milk by ion-paired liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of ceftiofur sodium and ceftiofur crystalline free acid in neonatal foals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Pulmonary pharmacokinetics of this compound acetamide after nebulisation or intramuscular administration of ceftiofur sodium to weanling foals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro activity of ceftiofur and its primary metabolite, this compound, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 20. trace.tennessee.edu [trace.tennessee.edu]
- 21. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of ceftiofur and its this compound-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Antibacterial Spectrum of Desfuroylceftiofur
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Desfuroylceftiofur, the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, ceftiofur. Ceftiofur is exclusively used in veterinary medicine and is rapidly biotransformed into this compound after administration.[1][2][3] This guide details its mechanism of action, antibacterial spectrum with quantitative data, and the experimental protocols used for its evaluation.
Metabolism of Ceftiofur to this compound
Upon administration, ceftiofur undergoes rapid metabolism in the body.[2][4] The primary metabolic pathway involves the cleavage of the thioester bond, resulting in the formation of this compound (DFC) and furoic acid.[1][2][5] DFC is the major active metabolite that retains the crucial β-lactam ring responsible for its antibacterial activity.[5][6] This conversion is so rapid that unmetabolized ceftiofur is often undetectable in the blood shortly after administration.[2]
Caption: Metabolic pathway of Ceftiofur to its active metabolite, this compound.
Mechanism of Action
Like other β-lactam antibiotics, the antibacterial activity of this compound stems from its ability to inhibit bacterial cell wall synthesis.[2][7] It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7] Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall. The inhibition of its synthesis leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[7]
Caption: Signaling pathway for this compound's bactericidal action.
Antibacterial Spectrum
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria of veterinary importance.[1][8][9] Its activity is generally equivalent to ceftiofur against Gram-negative organisms.[10] While it can be less active than the parent compound against certain Gram-positive cocci, particularly staphylococci and streptococci, the minimum inhibitory concentrations (MICs) often remain well within clinically achievable levels.[10]
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound
The following table summarizes the in vitro activity of this compound against various veterinary pathogens. Data is presented as the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Gram-Positive Bacteria | ||||
| Streptococcus uberis | 15 | - | 0.5 | [4] |
| Streptococcus dysgalactiae | 15 | - | 0.03 | [4] |
| Streptococcus zooepidemicus | 48 | - | 0.03 | [4] |
| Streptococcus equi | 12 | - | 0.03 | [4] |
| Streptococcus suis | 49 | - | 0.25 | [4] |
| Staphylococcus aureus | 10 | - | 8.0 | [4] |
| Staphylococcus hyicus | 14 | - | 4.0 | [4] |
| Gram-Positive Cocci (General) | 539 (total) | 0.015 - 4 | - | [11][12][13] |
| Gram-Negative Bacteria | ||||
| Actinobacillus pleuropneumoniae | - | - | - | [10] |
| Pasteurella spp. | - | - | - | [10] |
| Haemophilus somnus | - | - | - | [10] |
| Salmonella spp. | - | - | - | [10] |
| Escherichia coli | - | - | - | [10] |
| Gram-Negative (General) | 539 (total) | 0.0078 - 1 | - | [11][12][13] |
Note: For several Gram-negative organisms, studies report equivalent activity to ceftiofur, with MICs within one serial dilution, but do not provide separate tabulated MIC₉₀ values for this compound alone.[10]
Experimental Protocols
The MIC of this compound is typically determined using the broth microdilution method, following the standards set by the Clinical and Laboratory Standards Institute (CLSI).[6][14]
Protocol Outline:
-
Isolate Preparation: Bacterial isolates are grown overnight on an appropriate medium (e.g., blood agar). A single colony is then suspended in a sterile solution (e.g., phosphate-buffered saline) to achieve a standardized turbidity, typically a 0.5 McFarland Standard.[6]
-
Inoculum Dilution: The standardized suspension is further diluted in a suitable broth medium (e.g., Mueller-Hinton broth) to achieve the final target inoculum density for the assay.
-
Antimicrobial Dilution: A serial two-fold dilution of this compound is prepared in microtiter plates.
-
Inoculation: A standardized volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
Incubation: The plates are incubated at a specified temperature (e.g., 37°C) for 18-24 hours.[14]
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]
Due to the inherent instability of this compound's reactive thiol group, a derivatization step is required for accurate quantification in biological matrices like plasma, tissue, or milk.[7] This process converts all ceftiofur and its active metabolites into a single, stable compound: this compound acetamide (DCA).[5][6][16]
Analytical Workflow:
-
Sample Preparation: The biological sample (e.g., plasma) is collected.
-
Reduction: A reducing agent, such as dithioerythritol, is added to the sample. This step cleaves disulfide bonds, including those binding this compound to macromolecules, converting all related metabolites back to the free this compound form.[5]
-
Derivatization: Iodoacetamide is added to the mixture. It reacts with the free thiol group of this compound, forming the stable derivative, this compound acetamide (DCA).[5][7][12]
-
Analysis: The resulting DCA concentration is quantified using high-performance liquid chromatography (HPLC) with UV detection or, for higher sensitivity, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[5][16] The measured DCA level is used to calculate the total concentration of ceftiofur and its active metabolites.
References
- 1. fao.org [fao.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Evaluation of ceftiofur–PHBV microparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]
- 5. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 6. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ceftiofur - Wikipedia [en.wikipedia.org]
- 10. In vitro activity of ceftiofur and its primary metabolite, this compound, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Desfuroyl Ceftiofur | 120882-22-6 | Benchchem [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 15. idexx.dk [idexx.dk]
- 16. Concentration of ceftiofur metabolites in the plasma and lungs of horses following intramuscular treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Desfuroylceftiofur Resistance in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular and biochemical mechanisms conferring bacterial resistance to desfuroylceftiofur, the active metabolite of the third-generation cephalosporin, ceftiofur. Ceftiofur is a critically important antibiotic in veterinary medicine, and understanding the pathways by which bacteria evade its action is paramount for preserving its efficacy and developing novel therapeutic strategies.[1][2]
Introduction to Ceftiofur and this compound
Ceftiofur is a broad-spectrum, third-generation cephalosporin antibiotic exclusively licensed for veterinary use.[2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[3] Following administration, ceftiofur is rapidly metabolized into this compound, which retains potent antimicrobial activity and is considered the primary active metabolite.[2][4] The rise of bacterial resistance to this class of antibiotics, however, poses a significant threat to animal health and has public health implications due to the potential for cross-resistance and transfer of resistance genes.[1]
Core Mechanisms of this compound Resistance
Bacteria have evolved a sophisticated arsenal of strategies to counteract the effects of this compound. These mechanisms can be broadly categorized into four main types: enzymatic degradation of the antibiotic, modification of the antibiotic's target, reduction of intracellular drug concentration via decreased permeability, and active removal of the drug through efflux pumps.[5]
Enzymatic Degradation by β-Lactamases
The most prevalent and clinically significant mechanism of resistance to third-generation cephalosporins is the production of β-lactamase enzymes.[3] These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive.
-
Extended-Spectrum β-Lactamases (ESBLs): ESBLs are a rapidly evolving group of enzymes capable of inactivating a wide range of penicillins and cephalosporins, including ceftiofur. The most prominent ESBLs conferring ceftiofur resistance belong to the CTX-M family.[6] Studies have frequently identified blaCTX-M genes, such as blaCTX-M-14, blaCTX-M-15, and blaCTX-M-55, in ceftiofur-resistant Escherichia coli isolated from livestock.[7][8] These genes are often located on mobile genetic elements like plasmids, facilitating their rapid dissemination among bacterial populations through horizontal gene transfer.[7][8]
-
AmpC β-Lactamases: AmpC enzymes are another critical group of β-lactamases that can confer resistance to ceftiofur.[3] Unlike many ESBLs, AmpC production can be chromosomally encoded and inducible, or it can be acquired via plasmids. The plasmid-mediated AmpC gene blaCMY-2 is strongly associated with ceftiofur resistance in Salmonella and E. coli.[1][3][9]
Alterations in Penicillin-Binding Proteins (PBPs)
Resistance can also arise from modifications to the drug's primary target, the PBPs.[10] Bacteria can acquire mutations in the genes encoding PBPs, which result in structural changes that lower the binding affinity of β-lactam antibiotics like this compound.[10][11] While the antibiotic may still enter the cell, it can no longer effectively inhibit the crucial cell wall synthesis process. This mechanism is a key driver of β-lactam resistance in both Gram-positive and Gram-negative bacteria.[10][12] For example, specific amino acid substitutions in PBP4 in Enterococcus faecalis and altered PBP2x in Streptococcus pneumoniae have been shown to significantly increase the minimum inhibitory concentrations (MICs) of cephalosporins.[11][13][14]
Reduced Outer Membrane Permeability
Gram-negative bacteria possess an outer membrane that acts as a selective barrier.[15] Hydrophilic antibiotics like this compound traverse this membrane through water-filled channel proteins called porins. Bacteria can develop resistance by reducing the influx of the antibiotic. This is typically achieved through the downregulation of porin gene expression or through mutations that alter the structure of the porin channel, making it less permeable to the drug.[5][16] The loss or modification of major porins, such as OmpF and OmpC in E. coli, has been linked to increased resistance levels to various β-lactams.[16]
Active Efflux Pumps
Efflux pumps are membrane-bound protein complexes that actively transport a wide range of toxic substances, including antibiotics, out of the bacterial cell.[17][18][19] Overexpression of these pumps can prevent this compound from reaching a sufficient intracellular concentration to inhibit its PBP targets.[20][21] While some pumps are substrate-specific, many are multidrug resistance (MDR) pumps, capable of extruding various classes of antibiotics.[17][19] The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, is a well-characterized example of a tripartite system that plays a significant role in intrinsic and acquired resistance to multiple antimicrobials.[19][21]
Quantitative Data on this compound Resistance
The following tables summarize quantitative data related to this compound resistance, providing a comparative overview of MICs and the prevalence of key resistance genes.
Table 1: Minimum Inhibitory Concentrations (MICs) of Cephalosporins Against Susceptible and Resistant Bacterial Strains
| Bacterial Species | Resistance Mechanism / Genotype | Antibiotic | Susceptible MIC (µg/mL) | Resistant MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | Altered PBP2x | Cefotaxime | 0.015 | 4.0 | [11] |
| Streptococcus pneumoniae | Altered PBP2x | Penicillin | 0.03 | 16.0 | [11] |
| Enterococcus faecalis | Altered PBP4 | Ceftobiprole | ≤ 2.0 | 4.0 - 16.0 | [13][14] |
| E. coli | ESBL (blaCTX-M-55) | Ceftiofur | ≤ 1.0 | > 8.0 | [7] |
| Salmonella spp. | AmpC (blaCMY-2) | Ceftiofur | ≤ 2.0 | ≥ 8.0 | [3] |
Table 2: Prevalence of Key β-Lactamase Genes in Ceftiofur-Resistant E. coli Isolates from Swine
| Gene | Prevalence in Pig Isolates (n=216) | Prevalence in Environment Isolates (n=53) | Reference |
| blaCTX-M-55 | 59.3% | 62.3% | [7] |
| blaCTX-M-15 | 14.8% | 1.9% | [7] |
| blaCTX-M-14 | Not specified | Not specified | [7] |
| blaCMY-2 | 11.1% | 1.9% | [7] |
| blaDHA-1 | 10.2% | Not specified | [7] |
Experimental Protocols
Investigating this compound resistance involves a combination of phenotypic and genotypic methods. Detailed protocols for key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium. The protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][13][14]
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Prepare Dilution Series: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) on a non-selective agar plate. Standardize the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. A growth control well (no antibiotic) and a sterility control well (no bacteria) must be included.
Phenotypic Detection of ESBLs: Double-Disk Synergy Test (DDST)
This test phenotypically confirms the production of ESBLs by detecting synergy between a β-lactam antibiotic and a β-lactamase inhibitor.[8][10][22]
-
Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test isolate as described for MIC testing.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.
-
Disk Placement: Place a disk containing amoxicillin-clavulanate (20 µg/10 µg) in the center of the agar plate.[10][22]
-
Cephalosporin Disk Placement: Place disks of third-generation cephalosporins (e.g., cefotaxime 30 µg, ceftazidime 30 µg) on the agar at a distance of 15-20 mm (center to center) from the central amoxicillin-clavulanate disk.[10][23]
-
Incubation: Incubate the plate overnight at 37°C for 18-24 hours.[10]
-
Interpretation: A positive test is indicated by an enhancement or "keyhole" shape of the inhibition zone around one or more of the cephalosporin disks towards the clavulanate-containing disk. This synergy indicates that the clavulanic acid inhibited the ESBL, restoring the activity of the cephalosporin.[8]
Molecular Detection of Resistance Genes: PCR for blaCTX-M
Polymerase Chain Reaction (PCR) is used to amplify and detect the presence of specific resistance genes. This protocol is for the detection of genes in the blaCTX-M group.
-
DNA Extraction: Extract bacterial genomic DNA from a pure overnight culture using a commercial kit or a standard boiling lysis method.[4]
-
Primer Selection: Use primers designed to amplify conserved regions within different blaCTX-M groups.
-
PCR Reaction Mixture (50 µL total volume):
-
25 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of Template DNA (approx. 50-100 ng)
-
21 µL of Nuclease-free water
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 56°C for 35 seconds
-
Extension: 72°C for 35 seconds
-
-
Final Extension: 72°C for 7 minutes
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size (e.g., ~415 bp for Group 1) indicates a positive result for the targeted blaCTX-M gene group.[2]
Visualizations of Resistance Mechanisms and Workflows
The following diagrams illustrate the core concepts of this compound resistance and the experimental approaches used for its investigation.
Caption: Core mechanisms of bacterial resistance to this compound (DFC).
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. qRT-PCR gene expression analysis. [bio-protocol.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 8. liofilchem.com [liofilchem.com]
- 9. PCR Classification of CTX-M-Type β-Lactamase Genes Identified in Clinically Isolated Gram-Negative Bacilli in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.3. ESBL Detection by Double Disk Synergy Test [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. pulsenetinternational.org [pulsenetinternational.org]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. PFGE | PulseNet International [pulsenetinternational.org]
- 16. Evaluation of Pulsed-Field Gel Electrophoresis as a Tool for Determining the Degree of Genetic Relatedness between Strains of Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardization of pulsed-field gel electrophoresis protocols for the subtyping of Escherichia coli O157:H7, Salmonella, and Shigella for PulseNet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.plos.org [journals.plos.org]
- 22. Phenotypic cofirmatory disc diffusion test (PCDDT), double disc synergy test (DDST), E-test OS diagnostic tool for detection of extended spectrum beta lactamase (ESΒL) producing Uropathogens - MedCrave online [medcraveonline.com]
- 23. Modified Double Disc Synergy Test to Detect ESBL Production in Urinary Isolates of Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Desfuroylceftiofur in Plasma
Introduction
Ceftiofur is a third-generation cephalosporin antibiotic exclusively used in veterinary medicine to treat various bacterial infections in livestock. Following administration, ceftiofur is rapidly metabolized to desfuroylceftiofur, its primary and microbiologically active metabolite. Monitoring the concentration of this compound in plasma is crucial for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy and safety. This application note details a simple, rapid, and reliable high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of this compound in plasma samples. The method involves a straightforward protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 column.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid
-
Sodium acetate
-
Acetic acid
-
Water (HPLC grade or equivalent)
-
Blank plasma from the target species
2. Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
3. Preparation of Solutions
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1 M sodium acetate buffer (pH 4.5) and acetonitrile (80:20, v/v) is commonly used. The pH of the acetate buffer should be adjusted with acetic acid. All solvents should be filtered through a 0.45 µm filter and degassed prior to use.
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Add 1 mL of cold acetonitrile or 500 µL of 10% perchloric acid to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Inject a 20 µL aliquot of the supernatant into the HPLC system for analysis.
5. Chromatographic Conditions
The separation and quantification are performed using the parameters outlined in the table below.
Data and Results
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 0.1 M Sodium Acetate Buffer (pH 4.5) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 266 nm |
| Run Time | Approximately 10 minutes |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (Recovery) | 92% - 105% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Workflow and Method Validation
Caption: Workflow for this compound Quantification in Plasma.
Caption: Key Parameters for HPLC Method Validation.
Conclusion
The described HPLC-UV method provides a reliable and efficient means for quantifying this compound in plasma. The simple protein precipitation protocol allows for rapid sample processing, making it suitable for high-throughput analysis in pharmacokinetic and residue monitoring studies. The method demonstrates excellent linearity, accuracy, and precision within the validated concentration range, meeting the typical requirements for bioanalytical method validation.
Application Note & Protocol: Quantitative Analysis of Desfuroylceftiofur in Animal Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in cattle and swine.[1] Following administration, ceftiofur is rapidly metabolized to its primary active metabolite, desfuroylceftiofur.[2][3] This metabolite retains the β-lactam structure essential for antimicrobial activity.[3] Due to the rapid conversion, this compound and its conjugates are the target analytes for monitoring ceftiofur residues in animal tissues.[1][4]
Regulatory bodies worldwide have established maximum residue limits (MRLs) for ceftiofur and its metabolites in edible tissues. Accurate and sensitive analytical methods are therefore crucial for food safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of this compound in complex biological matrices due to its high selectivity and sensitivity.[5][6]
This application note provides a detailed protocol for the extraction, derivatization, and LC-MS/MS analysis of this compound in various animal tissues, including kidney, liver, and muscle. The method involves the cleavage of this compound conjugates to a single, stable derivative, this compound acetamide, for accurate quantification.[4][7]
Metabolic Pathway of Ceftiofur
Ceftiofur undergoes rapid metabolism in animals. The initial step involves the hydrolysis of the thioester bond, forming the unstable metabolite this compound (DFC).[2] DFC is highly reactive and can form conjugates with endogenous molecules such as cysteine, resulting in this compound cysteine disulfide (DCCD).[7] For analytical purposes, all ceftiofur and its this compound-related metabolites are converted to a single, stable derivative, this compound acetamide (DCA), through a two-step derivatization process.[4][7]
Metabolic and Derivatization Pathway of Ceftiofur.
Experimental Protocols
This section details the methodology for the analysis of this compound in bovine kidney, liver, and muscle tissues.
Materials and Reagents
-
Ceftiofur Hydrochloride (analytical standard)
-
This compound (analytical standard)
-
Dithiothreitol (DTT) or Dithioerythritol (DTE)
-
Iodoacetamide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Phosphate buffer (0.1 M, pH 8.7)
-
Ammonium acetate
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Ultrapure water
Sample Preparation Workflow
The sample preparation procedure involves extraction, protein precipitation (for liver and muscle), SPE cleanup, and derivatization.
General Sample Preparation Workflow.
Detailed Procedure
1. Tissue Extraction
-
For Kidney: Homogenize 2 g of tissue with 8 mL of phosphate buffer.[5][6]
-
For Liver and Muscle: Homogenize 2 g of tissue with 8 mL of phosphate buffer.[5][6]
2. Protein Precipitation (for Liver and Muscle only)
-
To the homogenate from liver or muscle, add 16 mL of acetonitrile and 10 mL of hexane.[5][6]
-
Vortex thoroughly and centrifuge.
-
Discard the upper hexane layer and the protein pellet. Collect the aqueous acetonitrile layer.
3. Solid-Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction (kidney) or protein precipitation (liver/muscle) step onto the cartridge.[8]
-
Wash the cartridge with 0.1 M ammonium acetate.[8]
4. Derivatization
-
Reduction: Add a solution of dithiothreitol (DTE) or dithiothreitol (DTT) in a suitable buffer to the SPE cartridge to cleave the disulfide bonds of this compound conjugates. Incubate under nitrogen at 50°C for 15 minutes.[7][8] This step releases the free thiol group of this compound.
-
Alkylation: Add a solution of iodoacetamide in 0.1 M ammonium acetate to the cartridge and allow it to react in the dark for 30 minutes.[7][8] This step forms the stable this compound acetamide (DCA).
5. Elution and Final Preparation
-
Elute the DCA from the SPE cartridge with methanol.[8]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient program to separate the analyte from matrix interferences. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| MRM Transitions | Precursor ion [M+H]⁺ for DCA (m/z 487.2) and its corresponding product ions.[9] A deuterated internal standard (DCA-d3, m/z 490.2) is recommended.[9] |
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of this compound (as DCA) in bovine tissues.[5][6]
| Tissue | Accuracy (%) | Coefficient of Variation (%) |
| Kidney | 97 - 107 | 3.4 - 11.0 |
| Liver | 97 - 107 | 3.4 - 11.0 |
| Muscle | 97 - 107 | 3.4 - 11.0 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of this compound in various animal tissues. The sample preparation protocol, involving extraction, cleanup, and a robust derivatization step, ensures the accurate measurement of total ceftiofur residues. This method is suitable for use in regulatory monitoring programs and pharmacokinetic studies.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]
- 3. actavet.org [actavet.org]
- 4. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of ceftiofur metabolite this compound cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]
- 8. Liquid chromatographic determination of this compound metabolite of ceftiofur as residue in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Desfuroylceftiofur
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. Its primary metabolite, Desfuroylceftiofur, is often the target analyte for residue analysis in various biological matrices. Due to the complexity of these matrices, a robust sample cleanup method is essential to ensure accurate and reliable quantification, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) is a widely adopted technique for the effective cleanup of this compound and its derivatives.
These application notes provide detailed protocols for the SPE cleanup of this compound from various biological samples. The protocols often involve a derivatization step to form the more stable this compound Acetamide (DCA) prior to SPE.
Experimental Protocols
Protocol 1: SPE Cleanup of this compound Acetamide (DCA) from Animal Tissues (Kidney, Liver, Muscle)
This protocol is adapted from methods for the analysis of ceftiofur residues in animal tissues.[1][2]
1. Sample Homogenization and Extraction:
-
Weigh 1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of phosphate buffer. For liver and muscle tissues, a subsequent extraction with acetonitrile and hexane may be employed to remove fats and proteins.[1][2]
2. Derivatization to this compound Acetamide (DCA):
-
To measure total ceftiofur residues, a hydrolysis step is performed to convert all related metabolites to this compound.[3][4] This is achieved by adding a solution of dithioerythritol (DTE) and incubating the mixture.[5]
-
Following hydrolysis, iodoacetamide is added to the sample to derivatize the unstable this compound to the stable this compound Acetamide (DCA).[3][4][5][6]
3. Solid-Phase Extraction (SPE) Cleanup:
-
SPE Cartridge: C18 or Oasis HLB (hydrophilic-lipophilic balanced) cartridges are commonly used.[4][6][7]
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Acidify the sample extract before loading it onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[5]
-
Washing:
-
Elution: Elute the DCA from the cartridge with an appropriate volume of a suitable organic solvent, such as methanol or acetonitrile.
4. Final Preparation:
-
The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: SPE Cleanup of this compound Acetamide (DCA) from Porcine Feces
This protocol is based on a validated method for determining ceftiofur residues in porcine feces.[7]
1. Sample Preparation and Extraction:
-
Weigh 0.5 g of feces into a centrifuge tube.
-
To prevent degradation of β-lactam rings, 500 µL of an 8 µg/mL tazobactam solution can be added.[7]
-
Add 1.5 mL of a 1% (v/v) formic acid in acetonitrile-water (50:50, v/v) solution for extraction.[7]
2. Derivatization:
-
For the determination of total ceftiofur metabolites, a hydrolysis step with dithioerythritol (DTE) is performed to yield this compound.[7]
-
An excess of iodoacetamide solution (e.g., 3.2 mL per 0.5 g of feces) is then added to derivatize this compound to DCA.[7]
3. Solid-Phase Extraction (SPE) Cleanup:
-
SPE Cartridge: Oasis PRiME HLB columns (60 mg, 3 mL) have shown good results for this matrix.[7]
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the supernatant from the centrifuged sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a suitable aqueous solution to remove matrix components.
-
Elution: Elute the DCA with an organic solvent.
4. Final Preparation:
-
The eluate is filtered through a PVDF syringe filter prior to LC-MS/MS analysis.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the analysis of this compound and its derivatives.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| This compound Cysteine Disulfide (DCCD) | Bovine Kidney | Not Specified | 97 - 107 | Not Reported | Not Reported | [1][2] |
| This compound Cysteine Disulfide (DCCD) | Bovine Liver | Not Specified | 97 - 107 | Not Reported | Not Reported | [1][2] |
| This compound Cysteine Disulfide (DCCD) | Bovine Muscle | Not Specified | 97 - 107 | Not Reported | Not Reported | [1][2] |
| Ceftiofur (as DCA) | Eel | Oasis HLB | 80.6 - 105 | Not Reported | 0.002 mg/kg | [4] |
| Ceftiofur (as DCA) | Flatfish | Oasis HLB | 80.6 - 105 | Not Reported | 0.002 mg/kg | [4] |
| Ceftiofur (as DCA) | Shrimp | Oasis HLB | 80.6 - 105 | Not Reported | 0.002 mg/kg | [4] |
| Ceftiofur | Bovine Milk | Silica-anchored Ionic Liquid | 73.4 - 111.3 | 0.1 µg/L | 0.7 µg/L | [8] |
Visualizations
The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound.
Caption: SPE workflow for this compound cleanup in animal tissues.
Caption: SPE workflow for this compound cleanup in porcine feces.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of ceftiofur metabolite this compound cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Online fully automated SPE-HPLC-MS/MS determination of ceftiofur in bovine milk samples employing a silica-anchored ionic liquid as sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desfuroylceftiofur HPLC Separation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) separation of desfuroylceftiofur, a key active metabolite of the veterinary cephalosporin antibiotic, ceftiofur.
Introduction
Ceftiofur is a third-generation cephalosporin widely used in veterinary medicine. Following administration, it is rapidly metabolized to this compound, which possesses the majority of the antimicrobial activity. Accurate quantification of this compound and its related metabolites in various biological matrices is crucial for pharmacokinetic, residue, and drug development studies. Due to the reactive nature of the thiol group in this compound, analytical methods often involve a derivatization step to form the more stable this compound acetamide (DFCA) prior to HPLC analysis.[1][2] This document outlines various mobile phase compositions and a comprehensive protocol for the HPLC analysis of this compound.
Data Presentation: Mobile Phase Compositions for this compound HPLC Separation
The following tables summarize various mobile phase compositions and chromatographic conditions reported for the HPLC analysis of this compound and its derivatives.
Table 1: Gradient Elution Methods
| Mobile Phase A | Mobile Phase B | Gradient Program | Stationary Phase | Flow Rate (mL/min) | Detection | Reference |
| 0.1% (v/v) Formic acid and 2 mM Ammonium Formate in H₂O | 0.1% (v/v) Formic acid in Acetonitrile | Not specified | Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 3.5 µm) | 0.4 | MS/MS | [3] |
| 0.005% (v/v) Formic acid in H₂O | Acetonitrile | Not specified | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | 0.3 | UPLC-MS/MS | [3] |
| 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% TFA in Acetonitrile | Start with 90% A, linear gradient to 75% A over 25 min, then back to initial conditions over 3 min. | Symmetry C18 (250 mm x 4.6 mm, 5 µm) | 1.0 | UV (265 nm) | [4][5] |
| 0.01M Ammonium acetate (pH 5) | Methanol-Water (60:40) | Programmed to 29% B in 25 min | C8 | 1.0 | UV (254 nm) | [6] |
| 0.1% Trifluoroacetic acid in Water | Acetonitrile | Not specified | PLRP-S polymeric column (100 Å, 5 µm) | 0.4 | UV (266 nm) | [7] |
Table 2: Isocratic Elution Methods
| Mobile Phase Composition | Ratio (v/v) | Stationary Phase | Flow Rate (mL/min) | Detection | Reference |
| 0.025 M Sodium dihydrogen phosphate (pH 7) and Acetonitrile | 34:66 | C18 | 1.0 | UV (310 nm) | [7][8] |
| Acetonitrile and Phosphate buffer (pH 6) | 25:75 | Phenomix C18 (150 mm x 4.5 mm, 5 µm) | 1.0 | UV (292 nm) | [9] |
| Acetonitrile-Water | 50:50 | Kinetex C18 | 1.0 | UV (254 nm) | [10] |
Experimental Protocol
This protocol describes a common method for the analysis of this compound in biological matrices, involving a derivatization step to form this compound acetamide (DFCA).
1. Materials and Reagents
-
This compound standard
-
Ceftiofur standard (for preparation of DFCA standard)
-
Dithioerythritol (DTE)
-
Iodoacetamide
-
Boric acid buffer (Borate buffer)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (as required for mobile phase)
-
Ammonium acetate or Sodium dihydrogen phosphate (as required for mobile phase)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Standard Preparation
-
This compound Acetamide (DFCA) Stock Solution: As pure DFCA standards are not always commercially available, a stock solution is typically prepared by derivatizing a known concentration of a ceftiofur standard.
-
Working Standards: Prepare a series of working standard solutions by diluting the DFCA stock solution with the mobile phase to create a calibration curve (e.g., 0.1 - 100 µg/mL).[4][5]
3. Sample Preparation (Derivatization)
This procedure converts ceftiofur and all its this compound metabolites to this compound acetamide.[4]
-
To 100 µL of plasma sample, add an internal standard if used.
-
Add 7 mL of 0.4% dithioerythritol in borate buffer.[4]
-
Incubate the mixture in a 50°C water bath for 15 minutes to cleave any disulfide bonds.[4][6]
-
Cool the tubes to room temperature.
-
Add 1.5 mL of iodoacetamide solution to derivatize the free thiol group of this compound to the stable acetamide form.[4] Allow the reaction to proceed in the dark for 30 minutes.[6]
4. Solid Phase Extraction (SPE) Cleanup
-
Pre-condition an Oasis HLB extraction column.[4]
-
Pass the derivatized solution through the SPE column.
-
Wash the column to remove interferences (e.g., with 0.1M ammonium acetate).[6]
-
Elute the DFCA from the column with a suitable solvent (e.g., methanol or 5% glacial acetic acid in methanol).[4][6]
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL) and vortex.[4]
5. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV or MS/MS detector.
-
Column: A reversed-phase C18 or C8 column is commonly used.[4][6]
-
Mobile Phase: Prepare the desired mobile phase from the tables above. Degas the mobile phase before use.
-
Injection Volume: Inject an appropriate volume of the reconstituted sample and standards (e.g., 50 µL).[4]
-
Flow Rate: Set the flow rate as specified in the chosen method (typically 0.4 - 1.0 mL/min).[4][6][7]
-
Detection: Set the detector to the appropriate wavelength (e.g., 265 nm for UV) or configure the MS/MS parameters for the detection of DFCA.[4][5]
-
Data Analysis: Quantify the amount of DFCA in the samples by comparing the peak areas to the calibration curve generated from the standards.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]
- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. Liquid chromatographic determination of this compound metabolite of ceftiofur as residue in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repository.najah.edu [repository.najah.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for UV Detection of Desfuroylceftiofur Acetamide
These application notes provide detailed protocols for the quantitative analysis of Desfuroylceftiofur acetamide (DCA) using High-Performance Liquid Chromatography (HPLC) with UV detection. DCA is a stable derivative of ceftiofur and its metabolites, serving as a crucial analytical marker for monitoring ceftiofur residues in various biological matrices.
Introduction
Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine.[1] It is rapidly metabolized in animals to this compound (DFC), which is the primary active metabolite.[2] For analytical purposes, ceftiofur and its DFC-containing metabolites are often converted to a more stable derivative, this compound acetamide (DCA), through a derivatization process. This allows for accurate and reproducible quantification of total ceftiofur-related residues. The primary method for this analysis is HPLC with UV detection, with common detection wavelengths being 254 nm and 265 nm.[1][3][4][5]
UV Detection Wavelength
The selection of the UV detection wavelength is critical for achieving optimal sensitivity and specificity in HPLC analysis. For this compound acetamide, several wavelengths have been reported in the literature, with the most common being in the range of 254 nm to 266 nm.
-
265 nm: This wavelength is frequently used for the quantification of DCA and has been shown to provide good sensitivity in various studies.[1][2]
-
254 nm: Another commonly employed wavelength for the UV detection of DCA, particularly in residue analysis.[3][4][5]
-
264 nm: Reported as the maximum absorption wavelength (λmax) for DCA.[6]
-
266 nm: Also utilized for UV detection in HPLC methods for ceftiofur and its metabolites.[7]
The choice of wavelength can depend on the specific HPLC system, the mobile phase composition, and the matrix of the sample being analyzed. It is recommended to perform a UV scan of a DCA standard to determine the optimal wavelength for a specific analytical setup.
Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC-UV methods for the determination of this compound acetamide.
Table 1: HPLC Method Parameters for DCA Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| UV Wavelength | 265 nm[1] | 254 nm[3] | 254 nm[4][5] | 266 nm[7] |
| Column | Symmetry C18 (4.6 x 250 mm, 5 µm)[1] | Kinetex C18 | C8[4][5] | PLRP-S polymeric (100 Å, 5 µm)[7] |
| Mobile Phase | A: 0.1% TFA in waterB: 0.1% TFA in acetonitrile[1] | Acetonitrile-water (50:50, v/v)[3] | 0.01M pH 5 ammonium acetate and methanol-water (60+40)[4][5] | A: 0.1% TFA in waterB: Acetonitrile[7] |
| Elution | Gradient[1] | Isocratic[3] | Gradient[4][5] | Gradient[7] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] | 1.0 mL/min[4][5] | 0.4 mL/min[7] |
Table 2: Performance Characteristics of DCA Analysis Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 0.1 – 100 µg/mL[1] | 45–450 ng/mL[3] | Not Specified | 0 – 20 µg/ml[7] |
| Limit of Detection (LOD) | Not Specified | 3.29 ng/mL[3] | Not Specified | 0.36 µg/ml (plasma), 0.27 µg/ml (synovial fluid)[7] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL[1] | 10.97 ng/mL[3] | ≤ 0.1 ppm[4][5] | 0.5 µg/ml[7] |
| Average Recovery | 99%[1] | 100.78% (formulation), 98.83% (honey)[3] | 90-100%[4][5] | Not Specified |
| Intra-assay Variability | 0.7 to 4.5%[1] | Not Specified | Not Specified | Not Specified |
| Inter-assay Variability | 3.6 to 8.8%[1] | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Determination of DCA in Plasma
This protocol is adapted from a validated HPLC procedure for the determination of ceftiofur and its metabolites in plasma.[1]
1. Sample Preparation and Derivatization: a. Thaw frozen plasma samples and vortex. b. To 100 µL of plasma in a clean test tube, add 15 µL of internal standard (100 µg/mL cefotaxime). c. Add 7 mL of 0.4% dithioerythritol in borate buffer. d. Incubate the tubes in a 50°C water bath for 15 minutes. e. Allow the tubes to cool to room temperature. f. Add 1.5 mL of iodoacetamide buffer.
2. Solid-Phase Extraction (SPE): a. Pre-wet an Oasis HLB extraction column. b. Pass the solution from step 1f through the column. c. Elute the samples with 5% glacial acetic acid in methanol. d. Evaporate the eluate to dryness with nitrogen gas. e. Reconstitute the residue in 200 µL of mobile phase.
3. HPLC Analysis: a. Inject 50 µL of the reconstituted sample into the HPLC system. b. HPLC Conditions:
- Column: Symmetry C18 (4.6 x 250 mm, 5 µm)
- Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: Start with 90% A and 10% B, adjust to 75% A and 25% B over 25 minutes, then return to initial conditions over 3 minutes.
- Flow Rate: 1.0 mL/min
- UV Detection: 265 nm
Protocol 2: Determination of DCA in Plasma (Alternative Method)
This protocol describes an alternative LC method for determining the this compound metabolite in animal plasma.[4][5]
1. Sample Preparation and Derivatization: a. Incubate a plasma sample in 0.1 M pH 8.7 phosphate buffer containing dithioerythritol under nitrogen for 15 minutes at 50°C. b. Centrifuge the sample. c. Load the supernatant onto a C18 cartridge and wash with 0.1 M ammonium acetate. d. Add 0.1 M ammonium acetate containing iodoacetamide to the cartridge and let it stand in the dark for 30 minutes to carry out the derivatization.
2. Solid-Phase Extraction (SPE): a. Drain and rinse the C18 cartridge. b. Elute the this compound acetamide with methanol. c. Evaporate the eluate to dryness. d. Dissolve the residue in pH 10.6 sodium hydroxide and load it onto a SAX cartridge. e. Elute the derivative with 2% acetic acid. f. Reduce the volume and dissolve the final residue in the mobile phase for LC analysis.
3. HPLC Analysis: a. HPLC Conditions:
- Column: C8 column
- Mobile Phase: Gradient of 0.01M pH 5 ammonium acetate and methanol-water (60+40). The mobile phase is programmed to 29% methanol-water in 25 minutes.
- Flow Rate: 1 mL/min
- UV Detection: 254 nm
Visualizations
Caption: General experimental workflow for the analysis of this compound acetamide.
Caption: Chemical derivatization pathway of Ceftiofur to this compound acetamide.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Liquid chromatographic determination of this compound metabolite of ceftiofur as residue in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.red [2024.sci-hub.red]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Sample Preparation for Desfuroylceftiofur Analysis in Feces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. After administration, it is rapidly metabolized to desfuroylceftiofur, which is the primary active metabolite. Monitoring the excretion of ceftiofur and its metabolites in feces is crucial for pharmacokinetic studies, environmental impact assessments, and understanding the development of antimicrobial resistance. However, the analysis of this compound in a complex matrix like feces presents analytical challenges due to its instability and the presence of interfering substances.
This document provides a detailed protocol for the sample preparation of feces for the analysis of this compound. The method involves the stabilization of the analyte, followed by extraction, derivatization to a stable product (this compound acetamide), and subsequent cleanup using solid-phase extraction (SPE). This procedure is designed for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
1. Sample Collection and Stabilization
Due to the instability of β-lactam antibiotics in feces, immediate stabilization is critical to prevent degradation by bacterial enzymes.
-
Protocol:
-
Collect fresh fecal samples.
-
Weigh 0.5 g of the fecal sample into a centrifuge tube.
-
Immediately add 500 µL of an 8 µg/mL solution of tazobactam in water. Tazobactam acts as a β-lactamase inhibitor.
-
Vortex the sample thoroughly to ensure complete mixing.
-
Store the stabilized samples at ≤ -70 °C until analysis.
-
2. Extraction
This step aims to efficiently extract this compound from the complex fecal matrix.
-
Protocol:
-
To the thawed, stabilized fecal sample, add a known amount of an appropriate internal standard (e.g., 20 µL of 25 µg/mL ceftiofur-d3).
-
Vortex the sample for 15 seconds.
-
Add 1.5 mL of an extraction solvent consisting of 1% (v/v) formic acid in an acetonitrile:water (50:50, v/v) solution.
-
Vortex for another 15 seconds, followed by shaking for 30 minutes using a rotary tumbler.
-
Centrifuge the sample at 2851 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube for the derivatization step.
-
3. Derivatization
Ceftiofur and its metabolites are converted to a single, more stable derivative, this compound acetamide (DFCA), for accurate quantification. This involves a two-step process: hydrolysis with dithioerythritol (DTE) to yield this compound, followed by derivatization with iodoacetamide.
-
Protocol:
-
To the extracted supernatant, add 12 mL of a DTE solution.
-
Vortex the sample and incubate in a water bath at 50 °C for 15 minutes.
-
Allow the sample to cool to room temperature.
-
Add 3.2 mL of an iodoacetamide solution.
-
Mix thoroughly and shield the sample from light, allowing it to react at room temperature for 30 minutes.
-
Centrifuge the derivatized sample at 2851 x g for 10 minutes at 4 °C.
-
The resulting supernatant is ready for solid-phase extraction.
-
4. Solid-Phase Extraction (SPE) Cleanup
SPE is employed to remove matrix interferences that could suppress the analyte signal during LC-MS/MS analysis.
-
Protocol:
-
Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the entire supernatant from the derivatization step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in ultrapure water to remove polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound acetamide from the cartridge with 1 mL of 5% acetic acid in acetonitrile.
-
The eluate is then ready for analysis by LC-MS/MS.
-
Data Presentation
The following tables summarize the quantitative data associated with a validated (U)HPLC-MS/MS method for the analysis of desfuroylceftiofuracetamide in porcine feces.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/g) | Correlation Coefficient (r) | Goodness of Fit (gof) |
| Desfuroylceftiofuracetamide | 30 - 2000 | 0.9960 ± 0.0020 | 7.31 ± 1.76 |
Table 2: Method Precision and Accuracy
| Analyte | Within-Day Precision | Between-Day Precision | Accuracy |
| Desfuroylceftiofuracetamide | Within specified ranges | Within specified ranges | Within specified ranges |
Note: The source material states that the precision and accuracy fell within specified ranges without providing the exact numerical values.
Visualizations
Experimental Workflow Diagram
Workflow for fecal sample preparation.
Troubleshooting & Optimization
Technical Support Center: Desfuroylceftiofur Solid-Phase Extraction
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of Desfuroylceftiofur. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the recovery and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery challenging?
A1: this compound (DFC) is the primary, microbiologically active metabolite of the veterinary antibiotic Ceftiofur.[1][2] Its recovery during solid-phase extraction can be challenging due to several factors:
-
Instability: Like other β-lactam antibiotics, the core structure of DFC is susceptible to degradation under certain pH and temperature conditions.[3][4]
-
Polarity: DFC is a relatively polar compound, which can make its retention on traditional reversed-phase (C18) sorbents difficult and requires careful optimization of sample loading conditions.[5]
-
Matrix Effects: Biological matrices like plasma, milk, and tissue are complex and can contain interfering substances that co-elute with DFC, leading to ion suppression in LC-MS analysis and inaccurate quantification.[6][7]
Q2: What is derivatization and why is it recommended for DFC analysis?
A2: Derivatization is a chemical reaction used to convert an analyte into a more stable or easily detectable form. For DFC, derivatization with a reagent like iodoacetamide is common. This reaction targets the thiol group of DFC to form a stable derivative, this compound acetamide (DFCA).[8][9] This process is highly recommended as it prevents the formation of DFC dimers and other degradation products, leading to more consistent and reliable quantification.[9]
Q3: Which type of SPE cartridge is best for this compound?
A3: The choice of SPE cartridge depends on the sample matrix and the specific properties of the analyte. For DFC and other veterinary drug residues, polymeric sorbents are widely used due to their broad retention capabilities for compounds with diverse polarities.[10][11] Cartridges like the Oasis HLB (Hydrophilic-Lipophilic Balanced) have shown good results for cleaning up samples for DFC analysis.[8][9] Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, can also be effective for selectively isolating DFC from complex matrices.[6]
Troubleshooting Guide: Improving DFC Recovery
This guide addresses common issues encountered during the solid-phase extraction of this compound.
Issue 1: Low Analyte Recovery
Low recovery is one of the most frequent challenges in SPE. The following steps can help diagnose and resolve this issue.
Troubleshooting Logic for Low Recovery
Caption: A troubleshooting flowchart for diagnosing low recovery issues in SPE.
-
Potential Cause 1: Incorrect Sample pH.
-
Explanation: The pH of the sample load solution is critical for ensuring that DFC is in a state that will be retained by the sorbent. For reversed-phase SPE, a lower pH (e.g., using formic acid) is often used to neutralize acidic functional groups, increasing retention.[7]
-
Solution: Adjust the pH of your sample before loading it onto the SPE cartridge. Experiment with different pH values to find the optimal condition for retention.[12]
-
-
Potential Cause 2: Inappropriate Wash Solvent.
-
Explanation: The wash solvent may be too strong, causing the DFC to be washed away before the elution step.
-
Solution: Decrease the organic solvent concentration in your wash solution. The goal is to wash away interferences without eluting the analyte of interest.[13]
-
-
Potential Cause 3: Incomplete Elution.
-
Explanation: The elution solvent may not be strong enough to remove the DFC from the sorbent completely.
-
Solution: Increase the strength of your elution solvent. This can be done by increasing the percentage of organic solvent or by changing the pH to increase the solubility of DFC.[12]
-
-
Potential Cause 4: Analyte Degradation.
-
Explanation: DFC is unstable and can degrade during the extraction process, especially under alkaline conditions or at elevated temperatures.[3]
-
Solution: Keep samples cool throughout the process and minimize extraction time. Most importantly, implement a derivatization step with iodoacetamide to convert DFC to the more stable DFCA.[8][9]
-
Issue 2: Poor Reproducibility
Inconsistent results between samples can invalidate an entire experiment.
-
Potential Cause 1: Inconsistent Sample Pre-treatment.
-
Explanation: Variations in sample preparation, such as incomplete protein precipitation or inconsistent pH adjustment, can lead to variable SPE performance.
-
Solution: Follow a standardized and consistent sample pre-treatment protocol for all samples. Ensure analytes are fully dissolved before loading.[13]
-
-
Potential Cause 2: SPE Cartridge Channeling.
-
Explanation: If the sample or solvents are passed through the cartridge too quickly, it can create channels in the sorbent bed, leading to poor interaction between the analyte and the sorbent.
-
Solution: Ensure a consistent and slow flow rate during sample loading, washing, and elution. A flow rate of ≤5 mL/min is often recommended for sample loading.[10]
-
-
Potential Cause 3: Sorbent Drying Out.
-
Explanation: Allowing the sorbent bed to dry out after the conditioning/equilibration steps can significantly reduce recovery and reproducibility.
-
Solution: Ensure that the sorbent bed remains wetted from the conditioning step until the sample is loaded.
-
Quantitative Data Summary
The recovery of this compound is highly dependent on the method, matrix, and whether a derivatization step is included. The following table summarizes recovery data from various studies.
| Analyte Form | Matrix | SPE Sorbent | Average Recovery (%) | Reference |
| This compound Cysteine Disulfide | Bovine Kidney | Not Specified | 97 - 107% | [14] |
| This compound Cysteine Disulfide | Bovine Liver/Muscle | Not Specified | 97 - 107% | [14] |
| This compound Acetamide | Fishery Products | Oasis HLB | 80.6 - 105% | [9] |
| Ceftiofur (and metabolites) | Porcine Feces | Oasis PRiME HLB | Not specified, but good results reported | [8] |
| Ceftiofur | Bovine Milk | Silica-anchored ionic liquid | 73.4 - 111.3% | [15] |
| Ceftiofur (and metabolites) | Plasma | Not Specified | 95 - 104% | [16] |
Experimental Protocol: DFC Extraction from Bovine Kidney Tissue
This protocol is a representative method for the extraction and cleanup of DFC from tissue, incorporating a derivatization step for improved stability and recovery.
Workflow for DFC Analysis
Caption: A general experimental workflow for DFC analysis from tissue samples.
1. Sample Pre-treatment and Extraction a. Weigh 2 g of homogenized kidney tissue into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of phosphate buffer (e.g., 0.1 M, pH 7.0). c. Vortex for 2 minutes to ensure thorough mixing. d. Centrifuge at 4000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean tube.
2. Derivatization a. To the collected supernatant, add 500 µL of a freshly prepared iodoacetamide solution (e.g., 100 mg/mL in water). b. Vortex briefly and incubate the mixture in the dark at room temperature for 30 minutes. This step converts the unstable DFC to the stable this compound Acetamide (DFCA).
3. Solid-Phase Extraction (using a polymeric cartridge like Oasis HLB) a. Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not let the cartridge go dry. b. Loading: Load the entire derivatized sample extract onto the SPE cartridge at a slow, steady flow rate (approx. 2-3 mL/min). c. Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences. d. Elution: Elute the target analyte (DFCA) with 5 mL of acetonitrile into a clean collection tube.
4. Final Preparation and Analysis a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the initial mobile phase for your LC-MS/MS system. c. Vortex, transfer to an autosampler vial, and inject for analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. echemi.com [echemi.com]
- 3. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H15N5O5S3 | CID 9576866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Veterinary Drug Residues [sigmaaldrich.com]
- 7. waters.com [waters.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods [mdpi.com]
- 12. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 13. silicycle.com [silicycle.com]
- 14. Determination of ceftiofur metabolite this compound cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Online fully automated SPE-HPLC-MS/MS determination of ceftiofur in bovine milk samples employing a silica-anchored ionic liquid as sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. trace.tennessee.edu [trace.tennessee.edu]
Troubleshooting peak tailing in Desfuroylceftiofur HPLC chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Desfuroylceftiofur.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound HPLC analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian curve.[1] Peak tailing is a common distortion where the peak's trailing edge is broader than its leading edge.[2] This is problematic because it can decrease the resolution between adjacent peaks, compromise the accuracy of peak integration and quantification, and indicate underlying issues with the separation method or HPLC system.[1][3]
Q2: What are the primary chemical causes of peak tailing for a compound like this compound?
A2: The most common cause of peak tailing is the presence of more than one retention mechanism for the analyte.[4][5] this compound, a metabolite of the cephalosporin antibiotic ceftiofur[6][7], possesses basic functional groups. In reversed-phase HPLC using silica-based columns (like C8 or C18), these basic groups can engage in undesirable secondary ionic interactions with acidic residual silanol groups (Si-OH) on the stationary phase surface.[4][5] These secondary interactions are a key cause of tailing, especially when the mobile phase pH is above 3.0, causing the silanol groups to become ionized.[2][4]
Q3: How do I quantitatively measure peak tailing?
A3: Peak tailing can be measured using the Tailing Factor (TF) or the Asymmetry Factor (As). These metrics are typically calculated automatically by chromatography data software.[3]
-
Tailing Factor (USP Tailing Factor): Measures peak width at 5% of the peak height. A value of 1 indicates a perfectly symmetrical peak, with values greater than 1 indicating tailing. Many assays accept peaks with a Tailing Factor up to 1.5 or even 2.0.[4]
-
Asymmetry Factor: Measures the ratio of the back half of the peak to the front half at 10% of the peak height.[3] Similar to the tailing factor, a value of 1 is ideal.
Q4: Can the HPLC system itself contribute to peak tailing?
A4: Yes, issues outside of the column chemistry can cause peak distortion. This is known as an "extra-column effect."[8] Common causes include the use of tubing with a large internal diameter or excessive length between the injector, column, and detector, as well as poorly made connections that create dead volume.[2][8] These issues can lead to sample dispersion and cause all peaks in the chromatogram to tail.[9]
Troubleshooting Guide: Resolving Peak Tailing
If you are observing peak tailing for this compound, follow this systematic troubleshooting guide.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step approach to diagnosing the root cause of peak tailing.
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Issue 1: Column-Related Problems
Q: Could my HPLC column be the cause of the peak tailing?
A: Yes, the column is a very common source of peak tailing. Potential issues include:
-
Secondary Silanol Interactions: As discussed, this is a primary chemical cause. Using older columns (Type A silica) with a high concentration of residual silanols can worsen this effect.[5]
-
Column Contamination: Accumulation of matrix components from improperly cleaned samples can create active sites that cause tailing.[8]
-
Column Bed Deformation: A void at the column inlet or channeling in the packing bed can distort the flow path, leading to poor peak shape.[1] This can be caused by pressure shocks.[9]
-
Blocked Inlet Frit: Particulate matter from the sample or system can clog the inlet frit, distorting the sample band and affecting all peaks.[3]
Q: How can I resolve tailing caused by secondary silanol interactions?
A: To minimize these interactions:
-
Use a Modern, End-capped Column: Select a high-purity, silica-based column that is "end-capped." End-capping chemically converts many of the residual silanol groups into less polar surfaces, reducing their ability to interact with basic analytes.[1][4]
-
Operate at a Lower pH: Adjusting the mobile phase to a lower pH (e.g., pH < 3) ensures the silanol groups are fully protonated (neutral), minimizing ionic interactions.[4]
-
Add a Competing Base: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help, as the modifier will preferentially interact with the active silanol sites.[10] However, this should be done carefully as it can affect chromatography in other ways.[11]
The Chemistry of Peak Tailing
The diagram below illustrates how secondary interactions with silanol groups cause peak tailing.
Caption: Dual retention mechanisms leading to peak tailing on a C18 column.
Issue 2: Mobile Phase Optimization
Q: How does mobile phase pH affect peak tailing for this compound?
A: Mobile phase pH is critical. If the pH is close to the pKa of this compound, the analyte will exist as a mixture of ionized and non-ionized forms, which can lead to peak broadening or splitting.[2] More importantly for tailing, a mid-range pH (e.g., 3-7) can lead to deprotonated (negatively charged) silanols interacting with a protonated (positively charged) basic analyte, causing tailing.[2] Operating at a low pH (e.g., <3) keeps the silanols neutral and reduces this interaction.[4]
Q: What mobile phase additives or buffers can I use to improve peak shape?
A: Using a buffer is essential to maintain a stable pH.[2] Increasing the ionic strength of the mobile phase by using a buffer can also significantly improve the peak shape of ionogenic compounds like antibiotics.[12]
-
Common Buffers: Ammonium formate, ammonium acetate, or phosphate buffers are frequently used. A concentration of 5-25 mM is typically sufficient.[12][13]
-
Acid Modifiers: Formic acid, acetic acid, or trifluoroacetic acid (TFA) are often added (e.g., 0.1%) to control pH at a low level and improve peak shape.[6][13]
Issue 3: Method and Sample Parameters
Q: Could my sample preparation or injection volume be causing the tailing?
A: Yes, several factors related to the sample can cause peak tailing:
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[1][3] If all peaks in your chromatogram tail, try diluting your sample 10-fold and re-injecting. If the peak shape improves, you are likely overloading the column.
-
Incorrect Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 90% water) can cause peak distortion.[8] Ideally, the sample should be dissolved in the initial mobile phase.[10]
Q: My peak tailing appeared suddenly. What should I check first?
A: If tailing appears suddenly, it is often related to a recent change.[3]
-
Mobile Phase: Was a new batch of mobile phase prepared? An error in pH adjustment or preparation could be the cause.[3]
-
Guard Column: If you use a guard column, it may be obstructed or have failed. Try replacing it.[9]
-
Sample Matrix: If you started analyzing a new batch of samples, an interfering compound in the matrix could be co-eluting or contaminating the column.[4]
Reference Data and Protocols
Table 1: Example HPLC Method Parameters for Ceftiofur/Metabolite Analysis
This table summarizes parameters from various published methods. Note that this compound is often derivatized to this compound acetamide for stability.[7][14][15]
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte | This compound acetamide[16] | This compound acetamide[6] | Ceftiofur Sodium[17] | This compound acetamide[13] |
| Column | C8 | Symmetry C18 | C18 (5 µm, 250x4.6mm) | Zorbax Eclipse Plus C18 (3.5 µm, 100x2.1mm) |
| Mobile Phase A | 0.01M Ammonium Acetate, pH 5 | 0.1% TFA in Water | 0.02M Na₂HPO₄, pH 6.0 | 0.1% Formic Acid + 2mM Ammonium Formate in Water |
| Mobile Phase B | Methanol/Water (60:40) | 0.1% TFA in Acetonitrile | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution Type | Gradient | Gradient | Isocratic (78:22 A:B) | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection | UV @ 254 nm | UV @ 265 nm | UV @ 292 nm | MS/MS |
Experimental Protocols
Protocol 1: General Column Flushing and Cleaning
If column contamination is suspected, a thorough wash can restore performance. Always disconnect the column from the detector before flushing with strong solvents.
-
Flush with Mobile Phase (No Buffer): Wash the column with 10-20 column volumes of the mobile phase composition without any salt or buffer (e.g., Water/Acetonitrile).
-
Flush with 100% Organic Solvent: Flush the column with 20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.
-
Intermediate Flush (if necessary): For certain contaminants, an intermediate flush with isopropanol may be required.[18]
-
Return to Mobile Phase: Gradually re-introduce the mobile phase, ensuring the buffer is fully dissolved before it enters the column.
-
Equilibrate: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase until a stable baseline is achieved.
Protocol 2: Sample Preparation via Derivatization
Analysis of this compound often requires a derivatization step to form the stable this compound acetamide. This is a crucial step for reproducible quantification.
-
Release Bound Metabolite: Plasma or tissue samples are typically treated with a reducing agent like dithioerythritol (DTE) in a buffer (e.g., borate or phosphate buffer) to cleave disulfide bonds and release the free this compound metabolite.[14][16]
-
Derivatization: The free sulfhydryl group on this compound is then derivatized by adding iodoacetamide and incubating in the dark. This reaction forms the stable this compound acetamide.[7][16]
-
Clean-up: The derivatized sample is then cleaned up, often using solid-phase extraction (SPE) with a C18 or other suitable cartridge to remove matrix interferences before injection into the HPLC system.[16][19]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. 2024.sci-hub.red [2024.sci-hub.red]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Liquid chromatographic determination of this compound metabolite of ceftiofur as residue in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Sensitivity in Desfuroylceftiofur UV Detection
Welcome to the technical support center for the analysis of Desfuroylceftiofur (DFC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low sensitivity in UV detection during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound (DFC) is the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, ceftiofur.[1][2] Ceftiofur is widely used in veterinary medicine.[3] Monitoring DFC levels in biological matrices such as plasma, milk, and tissues is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety.
Q2: What are the common causes of low sensitivity in the UV detection of DFC?
Low sensitivity in DFC analysis can stem from several factors, including:
-
Analyte Instability: DFC is susceptible to degradation, particularly through hydrolysis of its β-lactam ring.[4][5]
-
Suboptimal Chromatographic Conditions: Improper mobile phase composition, pH, or column selection can lead to poor peak shape and reduced signal intensity.
-
Incorrect UV Wavelength: Detecting at a wavelength that does not correspond to the absorbance maximum of DFC will result in a weaker signal.
-
Matrix Effects: Components in the sample matrix can interfere with the analysis, leading to signal suppression.
-
Derivatization Issues: Incomplete or inefficient derivatization of DFC to a more stable compound like Desfuroylceftiofuracetamide (DFCA) can result in lower than expected concentrations.[6]
Q3: Is derivatization of DFC necessary for UV detection?
While not strictly mandatory, derivatization of DFC to Desfuroylceftiofuracetamide (DFCA) is a common and highly recommended practice.[6] The free sulfhydryl group on DFC can lead to the formation of disulfides and binding to matrix components, resulting in poor peak shape and low recovery.[4] Derivatization with an agent like iodoacetamide stabilizes the molecule, leading to improved chromatographic performance and sensitivity.[6]
Troubleshooting Guides
Issue 1: Low or No Signal from DFC Standard
If you are experiencing a weak or absent signal from your DFC standard, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low DFC standard signal.
Detailed Steps:
-
Verify UV Wavelength: Ensure the UV detector is set to an appropriate wavelength for DFC or its derivative. Common wavelengths reported in the literature are 266 nm and 292 nm.[3][6][7]
-
Check Standard Integrity: DFC is unstable.[4] Prepare fresh standards and store them properly, protected from light and at low temperatures (-20°C or -80°C) to prevent degradation.[2][8]
-
Inspect HPLC System:
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate. The pH of the mobile phase can significantly affect the ionization state and stability of cephalosporins.[9][10]
-
Flow Rate and Pressure: Verify that the flow rate is accurate and the system pressure is stable.
-
Injector: Check for any leaks or blockages in the injector.
-
-
Evaluate Column:
Issue 2: Low Recovery of DFC from Sample Matrix
Low recovery of DFC from complex matrices like plasma, milk, or tissue is a common challenge.
Experimental Protocol: Sample Preparation with Derivatization
This protocol is a generalized procedure based on methods cited in the literature for the analysis of DFC, often as its acetamide derivative (DFCA).[6]
-
Release of Bound DFC:
-
To release DFC that may be covalently bound to proteins, treat the sample with a reducing agent like dithioerythritol (DTE).[6]
-
-
Derivatization:
-
Add iodoacetamide to the sample to derivatize the free sulfhydryl group of DFC, forming the more stable DFCA.[6]
-
-
Solid-Phase Extraction (SPE):
-
Use an appropriate SPE cartridge (e.g., Oasis HLB) to clean up the sample and concentrate the analyte.[6]
-
Condition the cartridge with methanol and water.
-
Load the derivatized sample.
-
Wash the cartridge to remove interferences.
-
Elute the DFCA with an appropriate solvent (e.g., acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC injection.
-
Derivatization and Cleanup Workflow
Caption: DFC sample preparation and derivatization workflow.
Data Presentation: HPLC-UV Conditions for DFC Analysis
The following table summarizes various HPLC-UV conditions reported in the literature for the analysis of DFC and related compounds. This data can be used as a starting point for method development and optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Analyte | Desfuroylceftiofuracetamide (DFCA) | Ceftiofur & DFC | Ceftiofur | [6] |
| Column | PLRP-S polymeric column | C18 | C18 (250mm x 4.6mm, 5µm) | [6][7] |
| Mobile Phase | 0.1% Trifluoroacetic acid in water and acetonitrile | 0.025 M Sodium dihydrogen phosphate (pH 7) and acetonitrile (34:66, v/v) | 0.02 M Disodium hydrogen phosphate (pH 6.0) and acetonitrile (78:22, v/v) | [6][7] |
| Elution | Gradient | Isocratic | Isocratic | [6][7] |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 1.0 mL/min | [6][7] |
| UV Wavelength | 266 nm | 310 nm | 292 nm | [6][7] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.11 µg/mL | Not Specified | [6] |
Signaling Pathways and Logical Relationships
The stability of cephalosporins like ceftiofur and its metabolite DFC is highly dependent on environmental conditions. Understanding the degradation pathways is crucial for troubleshooting low sensitivity issues.
Factors Influencing DFC Degradation
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Co-elution Issues in Desfuroylceftiofur Analysis
Welcome to the technical support center for Desfuroylceftiofur analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly co-elution issues, encountered during experimental analysis.
Troubleshooting Guide
This guide addresses specific problems you might face during the analysis of this compound and its derivatives.
Question 1: I am observing signal suppression or enhancement in my LC-MS/MS analysis of this compound acetamide (DFCA) in tissue samples. What could be the cause and how can I resolve it?
Answer:
Signal suppression or enhancement is a common manifestation of co-elution, where matrix components elute at the same retention time as the analyte of interest, interfering with its ionization in the mass spectrometer. In complex matrices like animal tissues (kidney, liver, muscle), endogenous compounds such as phospholipids, fats, and proteins are often the culprits.[1][2] Porcine feces, for instance, have been shown to cause significant matrix effects.[3]
Troubleshooting Steps:
-
Optimize Sample Preparation: A robust sample preparation protocol is crucial to remove interfering matrix components before LC-MS/MS analysis.
-
Protein Precipitation: For tissue samples, initial extraction with a buffer can be followed by protein precipitation using acetonitrile.[1][2]
-
Lipid Removal: A subsequent liquid-liquid extraction with a nonpolar solvent like hexane can effectively remove fats and other lipids.[1][2]
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup step to concentrate the analyte and remove remaining interferences.[1][2][4] The choice of SPE sorbent is critical and should be optimized based on the sample matrix and analyte properties.[4]
-
-
Chromatographic Optimization: Modifying your liquid chromatography (LC) parameters can help separate the analyte from co-eluting interferences.
-
Gradient Modification: Adjust the mobile phase gradient to improve the separation of DFCA from matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Ether) to alter the selectivity of the separation.[5]
-
-
Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard (e.g., DFCA-d3) can compensate for matrix effects and improve the accuracy and precision of quantification.[3]
Question 2: My chromatogram shows a broad or tailing peak for this compound cysteine disulfide (DCCD). What could be causing this and how can I improve the peak shape?
Answer:
Poor peak shape for DCCD can be attributed to several factors, including secondary interactions with the analytical column, issues with the mobile phase, or the presence of closely eluting isomers or related compounds.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
pH Adjustment: Ensure the mobile phase pH is appropriate for the analyte. Small adjustments can significantly impact peak shape.
-
Additive Concentration: The concentration of additives like formic acid or ammonium formate can influence peak shape. Optimization of these concentrations may be necessary.[3]
-
-
Column Selection and Care:
-
Column Type: Consider using a column with a different stationary phase or one that is specifically designed for the analysis of polar compounds.
-
Guard Column: Employ a guard column to protect the analytical column from strongly retained matrix components that can lead to peak tailing over time.[3]
-
Column Washing: Implement a rigorous column washing procedure between injections to remove any adsorbed interferences.
-
-
Injection Volume and Solvent:
-
Reduce Injection Volume: Injecting a smaller volume can sometimes improve peak shape, especially if the injection solvent is stronger than the initial mobile phase.
-
Solvent Matching: Ensure the sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase to avoid peak distortion.
-
Frequently Asked Questions (FAQs)
FAQ 1: Why is derivatization to this compound acetamide (DFCA) necessary for the analysis of ceftiofur residues?
Ceftiofur is rapidly metabolized in the body to its primary active metabolite, this compound (DFC).[3][6] However, DFC is unstable and has a reactive thiol group, which allows it to form conjugates with various endogenous molecules like cysteine and proteins.[3][4] To accurately quantify the total ceftiofur-related residues, a derivatization step is employed. This typically involves reducing any disulfide bonds with an agent like dithioerythritol (DTE) to release DFC, which is then stabilized by reacting it with iodoacetamide to form the stable derivative, this compound acetamide (DFCA).[4][5][7][8] This process converts all ceftiofur and its DFC-containing metabolites into a single, stable compound for reliable analysis.[4][8]
FAQ 2: What is this compound cysteine disulfide (DCCD) and can it be used as a marker residue for ceftiofur?
This compound cysteine disulfide (DCCD) is a major metabolite of ceftiofur found in tissues.[9] It has been investigated as a potential surrogate marker for total ceftiofur residues.[1][2] A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of DCCD in bovine kidney, liver, and muscle tissues.[1][2] For bovine kidney, DCCD has been concluded to be a suitable surrogate marker residue for ceftiofur.[1][2][10]
FAQ 3: What are the key considerations for sample preparation when analyzing this compound in different matrices?
The complexity of the matrix dictates the required extent of sample cleanup to avoid co-elution and matrix effects.
| Matrix | Key Sample Preparation Steps | Reference |
| Bovine Kidney | Simple extraction with phosphate buffer followed by Solid-Phase Extraction (SPE) cleanup. | [1][2][10] |
| Bovine Liver & Muscle | Initial buffer extraction, followed by protein and fat removal with acetonitrile and hexane, and then SPE cleanup. | [1][2] |
| Porcine Feces | Extraction followed by derivatization to DFCA. The use of a β-lactamase inhibitor like tazobactam may be necessary to prevent degradation of the analyte in the matrix. | [3][6][11] |
| Milk | Derivatization to DFCA followed by SPE cleanup. Matrix-matched calibration is crucial for accurate quantification due to significant matrix effects. | [5][12] |
| Eel, Flatfish, Shrimp | Hydrolysis with dithioerythritol, derivatization with iodoacetamide to form DFCA, followed by SPE cleanup. | [8] |
Experimental Protocols
Protocol 1: Determination of this compound Cysteine Disulfide (DCCD) in Bovine Kidney
This protocol is based on the method described by Feng et al. (2014).[1][2]
-
Sample Homogenization: Homogenize the bovine kidney tissue.
-
Extraction: Extract a known amount of the homogenized tissue with phosphate buffer.
-
Centrifugation: Centrifuge the sample to separate the supernatant from the tissue pellet.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an appropriate SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the DCCD from the cartridge.
-
-
LC-MS/MS Analysis: Analyze the eluate using a validated LC-MS/MS method.
Protocol 2: General Workflow for Total Ceftiofur Residue Analysis as this compound Acetamide (DFCA)
This generalized protocol is derived from multiple sources.[5][7][8][13]
-
Sample Preparation: Homogenize the sample (e.g., tissue, milk).
-
Reduction: Treat the sample with a reducing agent, such as dithioerythritol (DTE), in a borate buffer to cleave the disulfide and thioester bonds of all ceftiofur metabolites, releasing this compound (DFC).[7][13]
-
Derivatization: Add iodoacetamide to the mixture to react with the thiol group of DFC, forming the stable derivative, this compound acetamide (DFCA).
-
Cleanup: Perform a cleanup step, typically Solid-Phase Extraction (SPE), to remove matrix interferences.
-
LC-MS/MS Analysis: Analyze the purified extract for DFCA using LC-MS/MS.
Visualizations
Caption: Workflow for DCCD analysis in bovine kidney.
Caption: Derivatization pathway for total ceftiofur residue analysis.
References
- 1. Determination of ceftiofur metabolite this compound cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ceftiofur and its this compound-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of free metabolites of ceftiofur in animal tissues with an automated liquid chromatographic cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A determinative and confirmatory method for ceftiofur metabolite this compound cysteine disulfide in bovine kidney by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of liquid chromatography-tandem mass spectrometry methods for the quantification of cefquinome, ceftiofur, and desfuroylceftiofuracetamide in porcine feces with emphasis on analyte stability [biblio.ugent.be]
- 12. Solvent-Based and Matrix-Matched Calibration Methods on Analysis of Ceftiofur Residues in Milk and Pharmaceutical Samples Using a Novel HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nucleus.iaea.org [nucleus.iaea.org]
Technical Support Center: Desfuroylceftiofur Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Desfuroylceftiofur. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize ion suppression during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound and its related metabolites.
Question 1: I'm observing significant ion suppression for this compound in my complex biological samples. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression in the analysis of this compound is a common issue, primarily caused by co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]
Common Causes of Ion Suppression:
-
Matrix Effects: Co-eluting endogenous compounds from complex matrices like plasma, tissue, or feces can compete with this compound for ionization, leading to a reduced signal.[1][2]
-
High Analyte Concentration: Although less common, very high concentrations of the analyte itself or other sample components can lead to saturation of the detector or non-linear responses, which can mimic ion suppression. It is recommended to keep the total concentration of analytes below 10⁻⁵ M.[2][4]
-
Phospholipids: In bioanalytical methods, phospholipids from cell membranes are a major contributor to matrix-induced ionization suppression.
Strategies to Minimize Ion Suppression:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[1][5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and selectively extracting analytes.[1][6][7] For bovine tissues, a simple extraction with a phosphate buffer followed by SPE cleanup has been shown to be effective.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from interfering substances based on its solubility.[1][5]
-
Protein Precipitation: For plasma or serum samples, protein precipitation with acetonitrile is a common first step to remove the bulk of proteins.[8]
-
-
Improve Chromatographic Separation: Enhancing the separation between this compound and matrix components can significantly reduce ion suppression.[1][2]
-
Gradient Optimization: Adjusting the mobile phase gradient can resolve the analyte from interfering peaks.
-
Column Selection: Using a high-resolution column, such as a UPLC BEH C18 column, can improve separation and reduce co-elution.[8][9][10]
-
Mobile Phase Modifiers: The choice of mobile phase additives, like formic acid or ammonium formate, can influence chromatographic selectivity and ionization efficiency.[9][10][11]
-
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound can compensate for signal variations caused by matrix effects.[1][9][10]
-
Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[12][13] However, this may compromise the limit of detection.
Question 2: My this compound signal is inconsistent and recovery is low. How can I improve the reliability of my method?
Answer:
Inconsistent signal and low recovery are often linked to sample preparation and the stability of the analyte. For ceftiofur and its metabolites, derivatization is a key strategy to improve stability and analytical performance.
Key Recommendations:
-
Derivatization to this compound Acetamide (DFCA): Ceftiofur and its metabolites are often derivatized to this compound acetamide (DFCA) for analysis. This involves a reduction step with dithioerythritol (DTE) to produce this compound, followed by derivatization with iodoacetamide.[14] This approach has been shown to yield adequate quantitative results.[15]
-
Use of a β-lactamase Inhibitor: Since ceftiofur is a β-lactam antibiotic, it can be susceptible to degradation by β-lactamases present in certain biological matrices like feces.[14][16] Adding a β-lactamase inhibitor, such as tazobactam, to the sample immediately after collection can prevent degradation.[14][16]
-
Internal Standard Normalization: The use of an isotopically labeled internal standard is crucial to account for variability in extraction recovery and matrix effects.[9][10]
Experimental Protocols
Protocol 1: Extraction and Derivatization of this compound from Bovine Kidney Tissue
This protocol is based on the methodology for determining this compound cysteine disulfide (DCCD) as a surrogate marker for ceftiofur.[6][7]
-
Sample Homogenization: Homogenize 2 grams of bovine kidney tissue.
-
Extraction: Add 8 mL of 0.1 M phosphate buffer (pH 7.0) to the homogenized tissue. Vortex for 2 minutes and then centrifuge at 4000 rpm for 15 minutes.
-
Supernatant Collection: Collect the supernatant for solid-phase extraction.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Derivatization (if analyzing as DFCA):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution containing dithioerythritol (DTE) and incubate to form this compound.
-
Add iodoacetamide and incubate in the dark to form this compound acetamide (DFCA).
-
-
Final Preparation: Evaporate the derivatized sample to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes signal suppression/enhancement (SSE) and extraction recovery (RE) data for ceftiofur and a related cephalosporin, cefquinome, in porcine feces. This illustrates the significant matrix effects that can be encountered.
| Analyte | Internal Standard | Signal Suppression/Enhancement (SSE) (%) | Extraction Recovery (RE) (%) |
| Cefquinome | Cefquinome-d7 | 116.4 | 25.0 |
| Ceftiofur | Ceftiofur-d3 | 266.8 | 30.0 |
| Data adapted from a study on porcine feces, demonstrating the utility of isotopically labeled internal standards to compensate for matrix effects and low recovery.[9][10] |
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for ion suppression.
Caption: Sample preparation workflow including derivatization.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of ion suppression in LC-MS analysis?
A: The most common cause is the co-elution of matrix components from the sample with the analyte of interest.[1][2] These matrix components compete for the available charge in the ion source, which can reduce the ionization efficiency of the target analyte.[1]
Q2: Can I just dilute my sample to get rid of ion suppression?
A: Sample dilution can be a quick and effective way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[12][13] However, this approach also dilutes your analyte, which may compromise the sensitivity of your assay and may not be suitable for trace analysis.[12]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A: A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[1] It will therefore co-elute and experience similar degrees of ion suppression or enhancement. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of matrix effects.[1][9][10]
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more prone to ion suppression?
A: ESI is generally more susceptible to ion suppression than APCI, especially when analyzing complex biological matrices.[4] This is because ESI is more sensitive to changes in the droplet surface properties caused by co-eluting, non-volatile matrix components.[4] If significant ion suppression is observed with ESI, switching to an APCI source, if compatible with the analyte, could be a viable strategy.[11]
Q5: How can I confirm that ion suppression is affecting my analysis?
A: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[17] This involves infusing a constant flow of your analyte solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dips in the constant analyte signal indicate retention times where matrix components are eluting and causing ion suppression.[17]
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of ceftiofur metabolite this compound cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Desfuroylceftiofur Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of desfuroylceftiofur (DFC), the primary active metabolite of the antibiotic ceftiofur, in plasma. The performance of the HPLC method is contrasted with alternative analytical techniques, supported by experimental data to inform methodological choices in pharmacokinetic and drug metabolism studies.
Executive Summary
The determination of this compound concentrations in plasma is crucial for evaluating the efficacy and safety of ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine. This guide details a robust HPLC method with UV detection, outlining its validation parameters and comparing it to a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The presented data underscores the suitability of the HPLC method for routine pharmacokinetic studies, while highlighting the advantages of LC-MS/MS for applications requiring lower detection limits.
Method Comparison: HPLC-UV vs. LC-MS/MS
The selection of an analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. Below is a comparative summary of a typical validated HPLC-UV method and an alternative LC-MS/MS method.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 100 µg/mL[1] | 5 - 1000 ng/g (in feces) |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] | 30 ng/g (quadratic range, in feces) |
| Limit of Detection (LOD) | 0.15 µg/mL[2] | Not explicitly stated for plasma |
| Intra-assay Precision (%RSD) | 0.7 - 4.5%[1] | Within specified ranges |
| Inter-assay Precision (%RSD) | 3.6 - 8.8%[1] | Within specified ranges |
| Accuracy | -4.2% (mean)[2] | Within specified ranges |
| Recovery | ~99%[1] | Not explicitly stated for plasma |
Experimental Protocols
Detailed methodologies for the validated HPLC-UV method are provided below. These protocols are essential for the replication of the method and for understanding the basis of the validation data.
Sample Preparation for HPLC-UV Analysis
A critical step in the analysis of this compound is the derivatization process, which converts ceftiofur and its metabolites to a stable derivative, this compound acetamide, for accurate quantification.[1][2][3]
-
Sample Thawing and Aliquoting: Previously frozen plasma samples are thawed and vortexed. A 100 µL aliquot is transferred to a clean test tube.[1][3]
-
Internal Standard Addition: 15 µL of an internal standard solution (e.g., 100 µg/mL cefotaxime) is added to the plasma sample.[1][3]
-
Reduction Step: Seven milliliters of 0.4% dithioerythritol in borate buffer is added. The mixture is incubated in a 50°C water bath for 15 minutes to cleave the disulfide bonds of DFC metabolites.[1][3]
-
Derivatization: After cooling to room temperature, 1.5 mL of iodoacetamide buffer is added to the solution to form this compound acetamide.[1][3]
-
Solid-Phase Extraction (SPE): The solution is passed through a pre-wetted Oasis HLB extraction column to purify the sample.[1][3]
-
Elution and Reconstitution: The analyte is eluted with 5% glacial acetic acid in methanol. The eluate is then evaporated to dryness under a stream of nitrogen gas and reconstituted in 200 µL of the mobile phase.[1][3]
HPLC-UV Chromatographic Conditions
The separation and quantification of this compound acetamide are achieved using reverse-phase HPLC with UV detection.
-
Column: Symmetry C18 column[1]
-
Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).[1]
-
Gradient Program: The gradient starts at 90% A and 10% B, adjusted to 75% A and 25% B over 25 minutes, and then returned to the initial conditions over 3 minutes.[1]
-
Flow Rate: 1.0 mL/min[1]
-
UV Detection: 265 nm[1]
Visualizing the Workflow and Validation Logic
To further clarify the experimental process and the relationship between validation parameters, the following diagrams are provided.
Caption: Experimental workflow for HPLC validation of this compound.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The described HPLC-UV method provides a reliable and reproducible approach for the quantification of this compound in plasma, suitable for pharmacokinetic studies.[1] The validation data demonstrates acceptable linearity, precision, and accuracy over a relevant concentration range.[1] While LC-MS/MS offers superior sensitivity, the HPLC-UV method remains a cost-effective and accessible alternative for many research and development applications. The choice between these methods should be guided by the specific analytical needs and resources of the laboratory.
References
A Comparative Guide to the Bioequivalence of Ceftiofur Formulations Based on Desfuroylceftiofur Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different ceftiofur formulations, with a specific focus on the measurement of its primary active metabolite, desfuroylceftiofur. Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine.[1] After administration, it is rapidly metabolized to this compound, which is the main microbiologically active compound.[1][2] Therefore, bioequivalence studies for ceftiofur formulations critically rely on the pharmacokinetic analysis of this compound to ensure comparable therapeutic efficacy between a generic (test) product and an innovator (reference) product.[1]
Comparative Pharmacokinetic Data
The bioequivalence of ceftiofur formulations is primarily determined by comparing key pharmacokinetic parameters of this compound. These parameters include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the test product to the reference product for Cmax and AUC fall within the range of 80-125%.[3][4]
Below are summary tables of pharmacokinetic data from bioequivalence studies comparing different 5% ceftiofur hydrochloride sterile suspensions.
Table 1: Bioequivalence of 5% Ceftiofur Hydrochloride Sterile Suspension in Pigs [3][4][5]
| Pharmacokinetic Parameter | Test Formulation (Saifukang 5% CEF, Hvsen) | Reference Formulation (Excenel®RTU 5% CEF, Pfizer) |
| Cmax (µg/mL) | 34.6 ± 5.5 | 36.1 ± 6.2 |
| Tmax (hr) | 1.27 ± 0.18 | 1.26 ± 0.21 |
| AUC0-t (µg·hr/mL) | 376.7 ± 75.3 | 385.9 ± 79.2 |
| AUC0-∞ (µg·hr/mL) | 390.5 ± 78.6 | 402.7 ± 80.4 |
Data presented as mean ± standard deviation.
Table 2: Bioequivalence of 5% Ceftiofur Hydrochloride Sterile Suspension in Cattle [1]
| Pharmacokinetic Parameter | Test Formulation (ceftipure 5% (Alke)) | Reference Formulation (Excenel®RTU 5% CEF (Pfizer)) |
| Cmax (µg/mL) | 4.34 ± 0.43 | 4.08 ± 0.54 |
| Tmax (hr) | 2.40 ± 0.70 | 2.50 ± 0.53 |
| AUC0-24h (µg·hr/mL) | 43.19 ± 5.01 | 41.53 ± 5.92 |
| AUC0-∞ (µg·hr/mL) | 52.34 ± 6.41 | 50.11 ± 8.11 |
| T1/2 (hr) | 10.31 ± 1.25 | 10.02 ± 1.62 |
Data presented as mean ± standard deviation.
Experimental Protocols
The methodologies employed in bioequivalence studies are critical for the reliability and comparability of the results. Below are detailed protocols from the cited studies.
General Bioequivalence Study Design
A common design for these studies is a two-period, two-treatment crossover design.[3][4][5] In this design, a group of healthy animals is randomly divided into two subgroups. In the first period, one subgroup receives the test formulation, and the other receives the reference formulation. After a washout period, which is a sufficient amount of time for the drug to be eliminated from the body, the treatments are switched for the second period.[3][4][5]
Animal Models and Dosing
-
Pigs: Twenty-four healthy pigs were administered a single intramuscular dose of 5 mg/kg body weight of either the test or reference formulation.[3][4][5]
-
Cattle: Ten healthy Holstein cattle were given a single intramuscular dose of 1.1 mg/kg body weight of each formulation.[1]
Blood Sampling and Processing
Blood samples are collected at predetermined time points before and after drug administration.[1][3][4][5] For instance, in the cattle study, samples were taken at 0, 0.16, 0.33, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.[1] Plasma is then separated from the blood samples and stored frozen until analysis.[1]
Analytical Methodology: Measurement of this compound
Since ceftiofur is rapidly metabolized, the concentration of its active metabolite, this compound, is measured in the plasma.[1] A common analytical method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3][4][5]
The analytical process involves a derivatization step to convert ceftiofur and all its this compound-related metabolites into a stable derivative, this compound acetamide (DCA), for accurate quantification.[6][7][8] This is typically achieved by cleaving thioester and disulfide bonds with a reducing agent like dithioerythritol, followed by stabilization with iodoacetamide.[7][9]
References
- 1. actavet.org [actavet.org]
- 2. Pharmacokinetics of ceftiofur in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioequivalence evaluation of two 5% ceftiofur hydrochloride sterile suspension in pigs [jstage.jst.go.jp]
- 5. [PDF] Bioequivalence evaluation of two 5% ceftiofur hydrochloride sterile suspension in pigs | Semantic Scholar [semanticscholar.org]
- 6. Comparison of plasma pharmacokinetics and bioequivalence of ceftiofur sodium in cattle after a single intramuscular or subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desfuroyl Ceftiofur S-Acetamide | 120882-25-9 | Benchchem [benchchem.com]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. Determination of ceftiofur and its this compound-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Desfuroylceftiofur Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of Desfuroylceftiofur, a key metabolite of the veterinary cephalosporin antibiotic ceftiofur. The performance of different methodologies, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are compared based on published experimental data. This document is intended to assist researchers in selecting and implementing appropriate analytical strategies for their specific needs.
Comparative Analysis of Analytical Methods
The quantification of this compound often requires a derivatization step to form a more stable compound, this compound Acetamide (DCA), prior to analysis. The following tables summarize the performance characteristics of different methods reported in the literature.
HPLC Method Performance
| Parameter | Method 1 (Plasma)[1] | Method 2 (Bovine Plasma) |
| Instrumentation | HPLC with UV Detection | HPLC with Diode-Array Detection (DAD) |
| Derivatization | Yes, to this compound Acetamide[1] | Yes, to this compound Acetamide |
| Linearity Range | 0.1 - 100 µg/mL[1] | 0.4 - 40 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1] | 0.11 µg/mL |
| Recovery | 99%[1] | Not Reported |
| Intra-assay Precision (%RSD) | 0.7 - 4.5%[1] | 10.3% (Intra-batch reproducibility) |
| Inter-assay Precision (%RSD) | 3.6 - 8.8%[1] | Not Reported |
LC-MS/MS Method Performance
| Parameter | Method 3 (Porcine Feces)[2] | Method 4 (Bovine Tissues)[3][4] |
| Instrumentation | (U)HPLC-MS/MS[2] | LC-MS/MS[3][4] |
| Analyte | This compound Acetamide (DCA)[2] | This compound Cysteine Disulfide (DCCD)[3][4] |
| Linearity Range | 30 - 2000 ng/g (quadratic)[2] | Not explicitly stated, but accuracy assessed from 50-1000 ng/g |
| Limit of Quantification (LOQ) | 30 ng/g[2] | Not explicitly stated, but limit of confirmation is 50 ng/g |
| Accuracy | Within specified ranges of VICH GL49 | 97 - 107%[3][4] |
| Precision (%CV) | Within specified ranges of VICH GL49 | 3.4 - 11.0%[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of key experimental protocols from the cited literature.
Protocol 1: HPLC-UV Analysis of this compound Acetamide in Plasma[1]
This method involves a derivatization step to convert all this compound metabolites to this compound Acetamide (DCA) for quantification.
1. Sample Preparation and Derivatization:
-
Plasma samples are subjected to a derivatization process that converts ceftiofur and all its this compound metabolites to this compound acetamide.[1]
2. Solid Phase Extraction (SPE):
-
The derivatized sample is passed through a pre-wet Oasis HLB extraction column.
-
Samples are eluted with 5% glacial acetic acid in methanol.
-
The eluent is evaporated to dryness with nitrogen gas.
-
The residue is reconstituted in 200 µL of mobile phase.
3. HPLC Conditions:
-
Column: Symmetry C18, 4.6 x 250 mm, 5 µm with a Symmetry guard column.[1]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).[1]
-
Gradient: Start at 90% A and 10% B, adjusted to 75% A and 25% B over 25 minutes, then back to initial conditions over 3 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 265 nm.[1]
-
Injection Volume: 50 µL.
Protocol 2: (U)HPLC-MS/MS Analysis of this compound Acetamide in Porcine Feces[2]
This method is designed for the quantification of total ceftiofur residues, measured as DCA, in a complex matrix like porcine feces.
1. Sample Pre-treatment and Hydrolysis:
-
To 0.5 g of feces, 500 µL of an 8 µg/mL tazobactam solution is added to inhibit β-lactamase activity.[2]
-
The sample is then treated with 12 mL of a dithioerythritol (DTE) solution to hydrolyze ceftiofur and its metabolites to this compound.[2]
-
The sample is incubated in a water bath at 50°C for 15 minutes.[2]
2. Derivatization:
-
After cooling, 3.2 mL of iodoacetamide solution is added to the sample.[2]
-
The sample is mixed and left at room temperature for 30 minutes, shielded from light, to form DCA.[2]
3. Solid Phase Extraction (SPE):
-
The sample is centrifuged, and the supernatant is loaded onto a conditioned Oasis HLB SPE cartridge (60 mg, 3 mL).[2]
4. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm with a guard column.[2]
-
Mobile Phase: A gradient of 0.005% (v/v) formic acid in water (A) and acetonitrile (B).[2]
-
Flow Rate: 300 µL/min.[2]
-
Injection Volume: 5 µL.[2]
Visualized Workflows
The following diagrams illustrate the key steps in the analytical workflows for this compound quantification.
Caption: HPLC-UV workflow for this compound quantification in plasma.
Caption: UPLC-MS/MS workflow for this compound in porcine feces.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of ceftiofur metabolite this compound cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Desfuroylceftiofur: Accuracy and Precision in Focus
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Desfuroylceftiofur (DFC), the primary active metabolite of the cephalosporin antibiotic ceftiofur, is paramount in pharmacokinetic studies, residue analysis, and drug development. This guide provides an objective comparison of common analytical methods for DFC quantification, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
Overview of Quantification Methods
The principal analytical techniques for the quantification of DFC and its derivatives, such as this compound acetamide (DCA), include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Microbiological assays also offer a method for determining the bioactivity of ceftiofur and its active metabolites. Each method presents distinct advantages in terms of sensitivity, specificity, and throughput.
Comparative Performance Data
The following tables summarize the performance characteristics of various DFC quantification methods as reported in the scientific literature.
Table 1: Performance of HPLC-UV Methods for this compound Quantification
| Matrix | Analyte | Linearity Range (µg/mL) | Recovery (%) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | LOQ (µg/mL) | Citation |
| Plasma | This compound Acetamide | 0.1 – 100 | 95 - 104 | 0.7 - 7.7 | 3.6 - 8.8 | 0.1 | [1] |
| Plasma | This compound | 0.6 - 20 | 99.7 - 106.59 | < 7.8 | < 7.8 | Not Reported | [2] |
| Bovine Milk | Ceftiofur | 1 - 10 | 95.9 - 97.0 | 2.51 - 3.69 | Not Reported | 0.05 | [3] |
| Bovine Serum | Ceftiofur | 10 | 90.4 | 5.29 | Not Reported | 0.05 | [3] |
| Drug Substance | Ceftiofur Sodium | 20 - 120 | Not Reported | Good | Good | Not Reported | [4] |
| Veterinary Oily Suspension | Ceftiofur HCl | 0.01 – 0.16 mg/ml | 100.1 - 101.3 | < 2 | Not Reported | 0.01 mg/ml | [5] |
Table 2: Performance of LC-MS/MS Methods for this compound Quantification
| Matrix | Analyte | Linearity Range (ng/g or ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | LOQ (ng/g or ng/mL) | Citation |
| Porcine Feces | Desfuroylceftiofuracetamide | 30 - 2000 | Within specified ranges | Within specified ranges | Within specified ranges | Not specified | [6][7] |
| Bovine Raw Milk | This compound-acetamide (DCA) | 0.1 - 50 µg/kg | 82.52 - 105.86 | 2.95 - 9.82 | 6.41 - 7.43 | 0.1 µg/kg | [8] |
| Cow Milk | Ceftiofur | 1.701 - 10.13 (matrix-matched) | Not Reported | Not Reported | Not Reported | 1.701 (ESI+), 10.13 (ESI-) | [9] |
| Bovine Tissues (Kidney, Liver, Muscle) | This compound Cysteine Disulfide (DCCD) | Not Reported | 97 - 107 | 3.4 - 11.0 | 3.4 - 11.0 | Not Reported | [10] |
Table 3: Performance of a Microbiological Assay for Ceftiofur and its Metabolites
| Method | Test Organism | Linearity Range (µg/mL) | Precision (%RSD) | Notes | Citation |
| Cylinder Plate Assay | Micrococcus luteus ATCC 10240 | 2.0 - 8.0 | 0.6 - 0.8 (intra-analyst), 1.0 - 1.1 (inter-day), 0.8 (inter-analyst) | Quantifies the bioactivity of ceftiofur and its active metabolites. | [11][12] |
Experimental Workflows and Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections provide an overview of the experimental protocols for the discussed quantification methods.
HPLC-UV Quantification of this compound Acetamide in Plasma
This method involves a derivatization step to convert ceftiofur and its this compound metabolites into a stable acetamide derivative for quantification.[1]
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. actavet.org [actavet.org]
- 3. Determination of ceftiofur and its metabolite this compound in bovine serum and milk by ion-paired liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.najah.edu [repository.najah.edu]
- 6. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel and Sensitive LC-MS/MS Method for the Quantitation of Ceftiofur in Pharmaceutical Preparations and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of a microbiological assay to determine the potency of ceftiofur sodium powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Desfuroylceftiofur in Tissues: A Comparative Guide to Analytical Methods
For Immediate Release
A Comprehensive Review of Analytical Methodologies for the Quantification of Desfuroylceftiofur in Animal Tissues
This guide provides a detailed comparison of common analytical methods for the detection and quantification of this compound, the primary metabolite of the veterinary antibiotic Ceftiofur, in various animal tissues. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals in ensuring food safety and conducting pharmacokinetic studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), presenting their limits of detection (LOD) and quantification (LOQ) alongside detailed experimental protocols.
Comparison of Analytical Methods
The sensitivity and precision of analytical methods for this compound vary significantly across different techniques and tissue matrices. The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for the most prevalent methods.
| Analytical Method | Tissue Type(s) | LOD | LOQ | Reference |
| HPLC | Swine (Muscle, Kidney, Liver, Fat) | - | 0.1 µg/g | [1] |
| LC-MS/MS | Bovine Kidney | - | 50 ng/g (Limit of Confirmation) | |
| LC-MS/MS | Bovine Kidney, Liver, Muscle | - | Not explicitly stated | [2] |
| (U)HPLC-MS/MS | Porcine Feces (as Desfuroylceftiofuracetamide) | 1.5 ng/g | 5 ng/g | |
| ic-ELISA | Animal-Derived Foods | 0.12-0.19 µg/L | 0.20-0.30 µg/L | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of the experimental protocols for the compared methods.
High-Performance Liquid Chromatography (HPLC) for Swine Tissues
This method is designed for the determination of Ceftiofur-related metabolites in swine tissues. The core of this procedure involves the cleavage of disulfide and thioester bonds to yield this compound, which is then stabilized by derivatization to this compound acetamide for analysis.[1]
-
Sample Preparation: Homogenized tissue samples are incubated with dithiothreitol (DTE) to cleave the metabolites into this compound.
-
Derivatization: The resulting this compound is stabilized by reacting with iodoacetamide to form this compound acetamide.
-
Chromatographic Separation: The derivatized analyte is separated on a C18 reverse-phase HPLC column.
-
Detection: Detection is typically performed using a UV detector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bovine Tissues
LC-MS/MS offers high sensitivity and specificity for the detection of this compound, often by targeting its stable metabolite, this compound cysteine disulfide (DCCD), or by converting all residues to this compound acetamide.
-
Extraction:
-
Chromatographic Separation: Separation is achieved on a C18 column with a gradient mobile phase, often consisting of formic acid in water and acetonitrile.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically in positive electrospray ionization (ESI) mode, monitoring for specific precursor and product ion transitions.
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) for Animal-Derived Foods
The ic-ELISA is a rapid screening method based on the competition between the this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.
-
Plate Coating: Microtiter plates are coated with a this compound-protein conjugate.
-
Competitive Reaction: The sample extract and a specific monoclonal antibody against this compound are added to the wells. This compound in the sample competes with the coated antigen for antibody binding.
-
Enzyme Conjugate and Substrate: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate.
-
Detection: The color intensity is measured using a microplate reader, with the signal being inversely proportional to the concentration of this compound in the sample.
Mechanism of Action and Metabolism
Ceftiofur, a third-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][5] This disruption leads to a weakened cell wall and subsequent cell lysis.
Following administration, Ceftiofur is rapidly metabolized in the animal body. The primary metabolic step is the enzymatic cleavage of the thioester bond, resulting in the formation of the active metabolite, this compound.[4] this compound retains the core β-lactam ring structure responsible for its antimicrobial activity. It can then form various conjugates with endogenous molecules.
Caption: Metabolic pathway of Ceftiofur to this compound and its conjugates.
Analytical Workflow
The general workflow for the analysis of this compound in tissues involves several key steps, from sample collection to data analysis. The specific details of each step will vary depending on the chosen analytical method and the tissue matrix.
Caption: General experimental workflow for this compound analysis in tissues.
References
- 1. Determination of ceftiofur and its this compound-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ceftiofur metabolite this compound cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ceftiofur sodium: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Desfuroylceftiofur: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection is paramount when handling and disposing of chemical waste. This document provides essential guidance for the proper disposal of Desfuroylceftiofur, a microbiologically active metabolite of the antibiotic Ceftiofur.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound, like its parent compound, requires careful management as pharmaceutical waste. The disposal of such materials is regulated by various agencies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), depending on the specific circumstances.[3][4][5]
Step 1: Waste Classification - Hazardous vs. Non-Hazardous
The first crucial step is to determine whether the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it meets one or more of the following criteria set by the Resource Conservation and Recovery Act (RCRA):[4]
-
Ignitability: Catches fire under certain conditions.
-
Corrosivity: Can corrode metal containers.
-
Reactivity: Is unstable and may explode or release toxic gases.
-
Toxicity: Is harmful or fatal when ingested or absorbed.
A Safety Data Sheet (SDS) for this compound provides critical information for this classification.[6] If the waste is determined to be hazardous, it must be managed and disposed of following strict hazardous waste regulations.[3][4]
Step 2: Segregation and Storage
Proper segregation of chemical waste is essential to prevent accidental reactions and ensure correct disposal.
-
Designated Containers: Use clearly labeled, sealed, and leak-proof containers specifically for this compound waste.
-
Separate Waste Streams: Do not mix this compound waste with other chemical, biological, or radioactive waste unless explicitly permitted by your institution's safety protocols.
-
Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for pure this compound is -86°C.[1]
Step 3: Disposal Procedures
The appropriate disposal method depends on the waste classification.
Non-Hazardous Pharmaceutical Waste:
-
Do Not Sewer: Non-hazardous pharmaceutical waste should not be flushed down the drain or disposed of in regular trash.[7]
-
Approved Landfill or Incineration: The recommended disposal methods are incineration in a solid waste incinerator or disposal in a permitted solid waste landfill, in accordance with state and local regulations.[7]
Hazardous Pharmaceutical Waste:
-
Incineration: Hazardous pharmaceutical waste is typically treated by incineration at a permitted hazardous waste facility.[3] The resulting ash is then disposed of in a hazardous waste landfill.[7]
-
Licensed Waste Hauler: A licensed hazardous waste contractor must be used for the transportation and disposal of this waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Neat) | -86°C | [1] |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated, Sonicated), Water (Slightly) | [6] |
| Melting Point | >200°C (decomposes) | [6] |
| Density | 1.89 g/cm³ | [6] |
Experimental Protocols: Degradation of Ceftiofur
Understanding the degradation of the parent compound, Ceftiofur, can provide insights into the environmental fate of its metabolites. A study on the degradation kinetics of Ceftiofur in recycled water from a beef farm identified two primary transformation mechanisms:[8][9][10]
-
Biodegradation: This was found to be the predominant pathway at 35°C, accounting for approximately 78% of the overall degradation. The primary biodegradation product was identified as cef-aldehyde, which has less antimicrobial activity due to the cleavage of the β-lactam ring.[8][9][10]
-
Hydrolysis: This process contributed to about 22% of the degradation at 35°C, with this compound (DFC) being the main hydrolysis product.[8][9][10]
The study concluded that the biodegradation of Ceftiofur in animal wastewater may mitigate the potential adverse environmental impact of the antibiotic.[8][9][10]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for complete and accurate disposal instructions. Regulations may vary by location.
References
- 1. Desfuroyl Ceftiofur (>85%) | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Desfuroyl Ceftiofur - Safety Data Sheet [chemicalbook.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Degradation kinetics and mechanism of antibiotic ceftiofur in recycled water derived from a beef farm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
